3-Bromo-2-fluoro-5-methylbenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoro-5-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGJEXZQSFSJNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 3-Bromo-2-fluoro-5-methylbenzonitrile
The following technical guide details the chemical identity, synthesis, and application logic of 3-Bromo-2-fluoro-5-methylbenzonitrile , a specialized halogenated scaffold used in high-value medicinal chemistry campaigns.
A Critical Intermediate for Orthogonal Functionalization in Drug Discovery
Executive Summary
This compound (CAS 1260741-40-9 ) is a tri-substituted benzene derivative that serves as a high-utility scaffold in the synthesis of pharmaceutical agents, particularly kinase inhibitors, Factor IXa inhibitors, and epigenetic modulators (KAT inhibitors).[1]
Its value lies in its orthogonal reactivity profile :
-
C-2 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the ortho-cyano group. -
C-3 Bromine: Sterically positioned for selective Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-5 Methyl: A metabolic handle that can be retained for hydrophobic interaction or oxidized to an aldehyde/acid for further elaboration.
This guide provides a validated technical overview for researchers utilizing this intermediate.
Chemical Identity & Physical Properties[5]
| Property | Specification |
| CAS Registry Number | 1260741-40-9 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 214.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Typical range) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| Purity Standard | |
| SMILES | Cc1cc(C#N)c(F)c(Br)c1 |
Synthesis Logic: The "Directed Bromination" Pathway
The synthesis of CAS 1260741-40-9 relies on the synergistic directing effects of the substituents on the precursor, 2-Fluoro-5-methylbenzonitrile .
Mechanistic Insight[9]
-
Fluorine (C-2): A strong ortho/para director. It directs electrophiles to C-3 and C-5. Since C-5 is blocked by the methyl group, the directing force is concentrated on C-3 .
-
Nitrile (C-1): A strong electron-withdrawing group (EWG) and meta director. It directs electrophiles to C-3 and C-5.
-
Methyl (C-5): A weak ortho/para director. It directs to C-4 and C-6.[2]
Validated Protocol (Step-by-Step)
-
Starting Material: 2-Fluoro-5-methylbenzonitrile (1.0 eq).
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or
. -
Acid Catalyst: Concentrated
or Trifluoroacetic acid (TFA). -
Conditions: Stir at 0°C to RT for 12–24 hours.
-
Workup: Quench with ice water; extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Heptane or Column Chromatography (Petroleum ether/EtOAc).
Figure 1: Regioselective synthesis pathway driven by cooperative directing effects.
Reactivity Profile & Applications
This scaffold is designed for sequential orthogonal functionalization . The chemical environment of the benzene ring allows researchers to modify specific positions without affecting others.
A. The "Gateway" (C-2)
The fluorine atom at C-2 is highly labile to nucleophilic attack because it is ortho to the electron-withdrawing nitrile group.
-
Reaction: Nucleophilic Aromatic Substitution (
). -
Reagents: Primary/Secondary amines (e.g., piperidines, piperazines), alkoxides.
-
Conditions:
, DMF/DMSO, mild heat (60–80°C). -
Outcome: Replacement of Fluorine with the nucleophile. The Bromine at C-3 remains intact.
B. The Cross-Coupling "Handle" (C-3)
Once the C-2 position is derivatized (or before, depending on chemoselectivity requirements), the Bromine at C-3 serves as a partner for metal-catalyzed couplings.
-
Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira.
-
Reagents: Boronic acids, Palladium catalysts (e.g.,
, ). -
Outcome: Introduction of biaryl systems or heterocycles critical for drug potency.
C. Case Study Applications
-
Factor IXa Inhibitors: Used to synthesize benzisoxazole derivatives where the nitrile is cyclized with a hydroxylamine equivalent.
-
KAT Inhibitors (Epigenetics): The scaffold is used to build inhibitors of MYST family acetyltransferases (e.g., MOF, TIP60) by coupling distinct pharmacophores at C-2 and C-3.
-
QPCTL Inhibitors: Used in cancer immunotherapy agents, where the C-2 fluorine is displaced by a piperidine ring carrying a triazole moiety.
Figure 2: Sequential functionalization workflow for medicinal chemistry optimization.
Handling & Safety Protocols
While specific toxicological data for this intermediate may be limited, it should be handled with the rigor accorded to halogenated benzonitriles.
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).
-
Irritation: Causes skin irritation and serious eye irritation.
-
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the nitrile or oxidation.
-
Spill Response: Do not let product enter drains. Sweep up solid spills and dispose of as hazardous chemical waste.
References
-
Preparation of Benzisoxazole Sulfonamide Deriv
- Source: P
- Context: Describes the use of this compound (referred to as Intermediate 16d)
-
URL:
-
Factor IXa Inhibitors.
-
Source: Patent WO2015160636A1 (2015).[2]
- Context: details the conversion of this compound into 7-bromo-5-methylbenzo[d]isoxazol-3-amine.
-
URL:
-
-
QPCTL and QPCT Inhibitors for Cancer Tre
- Source: P
- Context: Utilizes the scaffold for reactions with piperidine deriv
-
URL:
-
Chemical Supplier Verific
-
Source: BLD Pharm / Bidepharm Catalog.[3]
- Context: Confirms the specific CAS number for this compound.
-
URL:
-
Sources
An In-depth Technical Guide to 3-Bromo-2-fluoro-5-methylbenzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 3-Bromo-2-fluoro-5-methylbenzonitrile, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While direct comprehensive data for this specific isomer is not extensively documented in public databases, its chemical properties and reactivity can be reliably inferred from its close structural analogs and the parent compound, 3-Bromo-2-fluorobenzonitrile. This document synthesizes available information on related compounds to offer a scientifically grounded perspective on its molecular characteristics, plausible synthetic routes, and its role in the development of novel therapeutics.
Molecular Profile and Physicochemical Properties
The structural uniqueness of this compound, featuring a combination of bromo, fluoro, methyl, and nitrile functional groups on a benzene ring, makes it a valuable intermediate in organic synthesis.
Molecular Formula and Weight
Based on the analysis of its isomers, the molecular formula and weight of this compound are determined as follows:
| Property | Value |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | ~214.04 g/mol |
This is consistent with other isomers such as 5-Bromo-2-fluoro-3-methylbenzonitrile (CAS 1110502-49-2), which has a reported molecular weight of 214.04 g/mol , and 3-Bromo-2-fluoro-6-methylbenzonitrile with a molecular weight of 214.03 g/mol .[1][2]
Structural Information
The structure of this compound is characterized by a benzene ring with the following substitutions:
-
A bromine atom at position 3.
-
A fluorine atom at position 2.
-
A methyl group at position 5.
-
A nitrile group (-C≡N) at position 1.
The interplay of these substituents influences the electronic and steric properties of the molecule, which in turn dictates its reactivity and potential applications.
Synthesis and Reaction Pathways
Proposed Synthetic Workflow
A logical synthetic pathway could involve the following key transformations:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Diazotization of the Amine:
-
The starting aniline is dissolved in a suitable acidic medium, typically aqueous hydrochloric acid.
-
The solution is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt. The progress of the reaction can be monitored using starch-iodide paper to detect the presence of excess nitrous acid.
-
-
Cyanation via Sandmeyer Reaction:
-
In a separate flask, a solution of copper(I) cyanide is prepared.
-
The freshly prepared cold diazonium salt solution is then slowly added to the copper(I) cyanide solution.
-
The reaction mixture is typically stirred at a controlled temperature to facilitate the displacement of the diazonium group with a nitrile group.
-
-
Work-up and Purification:
-
Upon completion of the reaction, the mixture is extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
-
This proposed synthesis is based on well-established and robust chemical transformations, suggesting a high likelihood of success in a laboratory setting.
Role in Drug Discovery and Medicinal Chemistry
Halogenated and particularly fluorinated organic molecules are of immense interest in drug discovery.[3] The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications.
Key Chemical Handles for Further Functionalization
The different functional groups on the this compound ring offer multiple avenues for chemical modification:
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of various aryl, heteroaryl, or amino groups at this position, enabling the rapid generation of diverse chemical libraries for biological screening.
-
Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing nitrile group, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles, although this is generally less facile than reactions involving the bromine atom.
-
Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for derivatization.
Conceptual Application in Drug Design
The following diagram illustrates how this compound can be utilized as a core intermediate in a hypothetical drug discovery workflow.
Sources
Halogenated benzonitrile derivatives in medicinal chemistry
Title: Strategic Integration of Halogenated Benzonitriles in Medicinal Chemistry: Synthetic Architectures and Pharmacophoric Utility
Executive Summary
The halogenated benzonitrile scaffold represents a "privileged structure" in modern drug discovery, offering a unique intersection of electronic modulation, metabolic blockade, and specific non-covalent interactions. While the nitrile group (–CN) serves as a compact, lipophilic hydrogen bond acceptor and carbonyl bioisostere, the addition of halogen atoms (F, Cl, Br, I) introduces the capacity for "sigma-hole" interactions (halogen bonding) and fine-tunes the pKa of surrounding functionalities. This guide analyzes the structural utility of this moiety, detailing the transition from classical synthesis to palladium-catalyzed methodologies, and examines its critical role in overcoming resistance in next-generation antivirals.
The Pharmacophore: Electronic and Steric Synergies
In medicinal chemistry, the co-localization of a nitrile group and a halogen on an aromatic ring creates a push-pull system that is highly exploitable for binding affinity.
-
Electronic Modulation: The nitrile group is strongly electron-withdrawing (
). When paired with a halogen, it significantly deactivates the aromatic ring, making it susceptible to Nucleophilic Aromatic Substitution ( ), a property utilized in the synthesis of drugs like Etravirine . -
The "Sigma Hole" & Halogen Bonding: Unlike fluorine, heavier halogens (Cl, Br, I) exhibit a region of positive electrostatic potential on their distal side, known as the "sigma hole."[1] This allows the halogen to act as a Lewis acid, forming highly directional interactions with backbone carbonyl oxygens in target proteins.
-
Bioisosterism: The benzonitrile moiety is often employed as a bioisostere for phenyl rings, carbonyls, or hydroxyl groups, improving metabolic stability by blocking oxidative "hotspots" (CYP450 sites) while maintaining H-bond acceptor capability via the nitrile nitrogen.
Table 1: Physicochemical Impact of Halogen/Nitrile Substitution
| Substituent Pattern | Electronic Effect ( | Lipophilicity ( | Metabolic Role | Primary Binding Interaction |
| Benzonitrile (Parent) | +0.66 (EWG) | -0.57 | Moderate | H-bond Acceptor (N-terminus) |
| 2-F-Benzonitrile | Inductive withdrawal | +0.14 | Blocks ortho-oxidation | Dipole interactions |
| 4-Br-Benzonitrile | Mesomeric donation / Inductive withdrawal | +0.86 | Blocks para-oxidation | Halogen Bonding (Sigma Hole) |
| 2,6-Cl2-Benzonitrile | Steric crowding | +1.42 | Atropisomerism control | Hydrophobic enclosure |
Synthetic Strategies: From Sandmeyer to Palladium
Historically, accessing halogenated benzonitriles required harsh conditions (Sandmeyer or Rosenmund-von Braun reactions at >200°C). Modern medicinal chemistry relies on transition-metal catalysis to ensure functional group tolerance.
A. The Modern Standard: Pd-Catalyzed Cyanation
The dominant method for converting aryl halides to benzonitriles utilizes Palladium(0) sources with bidentate ligands to prevent catalyst poisoning by the cyanide species.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the Ar–X bond.
-
Transmetallation: The cyanide source (Zn(CN)₂, K₄[Fe(CN)₆]) transfers the –CN group.
-
Reductive Elimination: The product Ar–CN is released, regenerating Pd(0).
Visualization: Pd-Catalyzed Cyanation Workflow
Caption: Catalytic cycle for the conversion of Aryl Halides to Benzonitriles using Pd(0)/Zn(CN)2 system.
Case Study: Etravirine (Intelence)
Etravirine (TMC125) is a second-generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) designed to combat HIV strains resistant to first-generation drugs like Nevirapine.
-
Structural Key: It features a 3,5-dimethyl-4-cyanophenoxy moiety and a central pyrimidine ring substituted with a bromine .[2]
-
The Role of the Nitrile: The benzonitrile wing occupies a hydrophobic pocket in the Reverse Transcriptase (RT) enzyme. The nitrile group forms a critical water-mediated hydrogen bond network that allows the drug to "wiggle" and accommodate mutations (like K103N) that usually sterically hinder rigid drugs.
-
The Role of the Halogen (Br): The bromine atom on the central pyrimidine ring is not merely a space-filler; it engages in van der Waals contacts and potentially weak halogen bonding with the backbone of the enzyme, anchoring the inhibitor in the binding cleft.
Visualization: Etravirine SAR Logic
Caption: SAR logic of Etravirine showing how specific halogen/nitrile substitutions drive efficacy against resistant HIV strains.
Metabolic Liabilities & Toxicology
While generally stable, the benzonitrile moiety is not inert.[3] Researchers must screen for two primary metabolic pathways:
-
Oxidative Decyanation: CYP450 enzymes can hydroxylate the alpha-carbon (if alkyl) or the ring ipso-position, leading to the release of cyanide (CN-) and formation of a ketone or phenol. This is a toxicity flag.
-
Hydrolysis: Nitrilases can convert the nitrile to a primary amide (–CONH2) and subsequently to a carboxylic acid, drastically altering polarity and potency.
Mitigation Strategy: Substitution ortho to the nitrile (e.g., with Fluorine or Methyl groups as seen in Etravirine) sterically hinders enzymatic attack, preserving the pharmacophore.
Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation of Aryl Bromides
Standard Operating Procedure for converting 4-bromo-2-fluorotoluene to 4-cyano-2-fluorotoluene.
-
Reagents:
-
Substrate: Aryl Bromide (1.0 equiv)
-
Cyanide Source: Zn(CN)₂ (0.6 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: Xantphos (4 mol%) - Crucial for wide bite angle.
-
Solvent: DMF (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃, Xantphos, Zn(CN)₂, and the Aryl Bromide.
-
Heat to 100°C for 12–16 hours.
-
Workup (Caution): Cool to RT. Quench with diluted NH₄OH (to complex excess Zn/CN). Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Protocol B: Microsomal Stability Assay (Metabolic Screen)
Self-validating check for oxidative decyanation.
-
Incubation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (HLM) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Validation: Monitor for mass shift of +18 Da (Hydrolysis to amide) or loss of 26 Da (Decyanation to phenol/alcohol).
References
-
Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[6] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition. Link
-
Janssen, P. A., et al. (2005).[7] In search of a new generation of non-nucleoside reverse transcriptase inhibitors: aromatics as key to success. Journal of Medicinal Chemistry. Link
-
Wilcken, R., et al. (2013).[8] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link
-
Obach, R. S., et al. (2006). The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions. Journal of Pharmacology and Experimental Therapeutics. Link
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Combating Non-nucleoside Reverse Transcriptase Inhibitor Resistance with a Focus On Etravirine (Intelence) for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]
- 8. namiki-s.co.jp [namiki-s.co.jp]
Methodological & Application
Application Note: Scalable Synthesis of 3-Bromo-2-fluoro-5-methylbenzonitrile
Executive Summary & Strategic Analysis
The synthesis of 3-Bromo-2-fluoro-5-methylbenzonitrile represents a classic challenge in regioselective aromatic substitution. This scaffold is a critical intermediate in the development of MYST family histone acetyltransferase inhibitors (e.g., targeting MOF/KAT8) and QPCTL inhibitors for immuno-oncology applications [1, 2].
The primary synthetic challenge lies in the specific 1,2,3,5-substitution pattern. A direct bromination of 2-fluoro-5-methylbenzonitrile often yields isomeric mixtures (C4/C6 bromination) due to the competing directing effects of the methyl (ortho/para) and fluoro (ortho/para) groups.
To ensure high regiochemical fidelity and scalability, this guide recommends a Functional Group Interconversion (FGI) strategy starting from 2-amino-5-methylbenzonitrile . This route leverages the potent ortho-directing power of the amino group to lock the bromine position, followed by a Balz-Schiemann fluorination.
Retrosynthetic Logic
-
Precursor: 2-Amino-3-bromo-5-methylbenzonitrile.[3]
-
Logic: The amino group at C2 strongly activates the C3 position (ortho) for electrophilic bromination. The C5-methyl blocks the para position. The C1-cyano group reinforces substitution at C3 (meta-directing).
-
-
Starting Material: 2-Amino-5-methylbenzonitrile (Commercial, Cost-effective).
Detailed Experimental Protocols
Phase A: Regioselective Bromination
Objective: Synthesis of 2-Amino-3-bromo-5-methylbenzonitrile.
Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group (
Materials
| Reagent | Equiv. | Role |
| 2-Amino-5-methylbenzonitrile | 1.0 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |
| Acetonitrile (ACN) | 10 Vol | Solvent |
| Ammonium Acetate | 0.1 | Catalyst (Protonic source) |
Protocol
-
Setup: Charge a reaction vessel with 2-amino-5-methylbenzonitrile (1.0 equiv) and Acetonitrile (10 mL/g).
-
Activation: Add Ammonium Acetate (0.1 equiv). Stir until fully dissolved.
-
Addition: Cool the mixture to 0–5°C. Add NBS (1.05 equiv) portion-wise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <10°C to prevent side-reactions.
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 2–4 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC. Target: <1% starting material.
-
Workup:
-
Concentrate the solvent to ~20% volume under reduced pressure.
-
Add Water (20 mL/g) to precipitate the product.
-
Stir the slurry for 1 hour at 0–5°C.
-
-
Isolation: Filter the solid. Wash the cake with cold water (
mL/g) and cold heptane ( mL/g). -
Drying: Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 85–92%
-
Appearance: Off-white to pale yellow solid.
-
Phase B: Balz-Schiemann Fluorination
Objective: Conversion of Amino group to Fluoro group.[4]
Mechanism: Diazotization of the amine followed by thermal decomposition of the diazonium tetrafluoroborate salt.
Materials
| Reagent | Equiv. | Role |
| Phase A Product | 1.0 | Substrate |
| Sodium Nitrite ( | 1.2 | Diazotization Agent |
| Tetrafluoroboric Acid ( | 10.0 | Solvent/Fluorine Source (48% aq) |
| Diethyl Ether | N/A | Wash Solvent |
Protocol
-
Diazotization:
-
In a polyethylene or Teflon-lined vessel (glass is susceptible to etching), charge
(48% aq) (10 mL/g of substrate). Cool to -10°C. -
Add 2-Amino-3-bromo-5-methylbenzonitrile (Phase A product) portion-wise. Ensure a suspension is maintained.
-
Dropwise add a solution of
(1.2 equiv) in minimal water, maintaining internal temperature <-5°C. -
Critical: Stir for 1 hour at -5°C. The solid amine should dissolve or change form as the diazonium salt forms.
-
-
Salt Isolation (Optional but Recommended for Purity):
-
Filter the cold diazonium tetrafluoroborate salt.
-
Wash with cold
(5%), then cold Diethyl Ether and Acetone . -
Safety: Do not let the salt dry completely on the filter; keep it damp or proceed immediately. Dry diazonium salts can be shock-sensitive.
-
-
Thermal Decomposition:
-
Suspend the diazonium salt in Heptane or Toluene (inert carrier).
-
Heat the mixture to reflux (90–110°C). Nitrogen gas evolution will be vigorous.
-
Continue heating until gas evolution ceases (approx. 1–2 hours).
-
-
Workup:
-
Purification:
Critical Process Parameters (CPPs)
| Parameter | Range | Impact | Mitigation |
| NBS Addition Temp | <10°C | High temp leads to polym-bromination or radical bromination at the methyl group. | Use active cooling; slow addition. |
| Diazotization Temp | -10°C to -5°C | Temp >0°C causes hydrolysis to phenol (hydroxy-impurity) instead of diazonium. | Efficient cryo-cooling; slow nitrite addition. |
| Decomposition Control | Controlled Reflux | Rapid gas evolution ( | Use a reflux condenser with a gas outlet bubbler; do not seal the system. |
Visual Workflow (Graphviz)
Caption: Figure 1. Convergent synthesis pathway for this compound via regioselective bromination and Balz-Schiemann fluorination.
Analytical Characterization Expectations
-
1H NMR (400 MHz,
):-
The starting material (2-amino) shows signals for 3 aromatic protons.
-
The Intermediate (2-amino-3-bromo) will show two doublets (meta-coupling ~2 Hz) corresponding to protons at C4 and C6.
-
The Final Product will show similar splitting but shifted downfield due to the Fluorine atom.
-
Diagnostic: Look for the disappearance of the broad
singlet (~4.0–6.0 ppm).
-
-
Mass Spectrometry:
-
Look for the characteristic Bromine isotope pattern (M and M+2 in 1:1 ratio).
-
References
-
European Patent Office. (2021). Compounds which act as Lysine Acetyl Transferase (KAT) inhibitors of the MYST family.[7] EP 3810602 A1. Retrieved from .
-
World Intellectual Property Organization. (2024). 3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives... as QPCTL inhibitors. WO 2024/020517 A1. Retrieved from .
-
GuideChem. (2020). Preparation of Benzonitrile, 3-bromo-2-fluoro-.[1][2][11] (General methodology for fluoro-bromo-benzonitriles). Retrieved from .
-
BenchChem. (2025).[5] Synthesis of 2-Fluoro-5-formylbenzonitrile.[5] (Methodology for handling fluorobenzonitrile precursors).[1][4][5][11] Retrieved from .
Sources
- 1. WO2015160636A1 - Factor ixa inhibitors - Google Patents [patents.google.com]
- 2. WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 3. 114344-60-4|2-Amino-3-bromobenzonitrile|BLD Pharm [bldpharm.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Property Focused Structure-Based Optimization of Small Molecule Inhibitors of the Protein–Protein Interaction between Menin and Mixed Lineage Leukemia (MLL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP3810602A1 - Compounds - Google Patents [patents.google.com]
- 9. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents [patents.google.com]
- 10. WO2018170492A1 - Kappa opioid receptor antagonists and products and methods related thereto - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
Suzuki-Miyaura coupling conditions for 3-Bromo-2-fluoro-5-methylbenzonitrile
Application Note: Suzuki-Miyaura Coupling Strategies for 3-Bromo-2-fluoro-5-methylbenzonitrile
Executive Summary
This guide details optimized protocols for the palladium-catalyzed cross-coupling of This compound (CAS: 288309-07-9) . While aryl bromides are standard electrophiles in Suzuki-Miyaura coupling, this specific substrate presents a unique "push-pull" challenge. The ortho-fluoro substituent activates the C-Br bond for oxidative addition via inductive withdrawal (
This note provides two validated workflows: a Standard Robust Protocol using Pd(dppf)Cl₂ for general boronic acids, and a High-Performance Protocol using Buchwald G2 precatalysts for sterically demanding or unstable coupling partners.
Substrate Analysis & Mechanistic Implications
Electronic and Steric Environment
-
3-Bromo Position: The reactive site.[1] The adjacent fluorine atom (C-2) exerts a strong electron-withdrawing effect, making the C-Br bond electron-deficient. This significantly accelerates Oxidative Addition compared to non-fluorinated analogues.
-
2-Fluoro Substituent: Acts as a double-edged sword. While electronically favorable, it creates steric bulk near the palladium center. Standard triphenylphosphine (
) ligands may fail to accommodate this bulk during the rate-determining Transmetallation step. -
1-Cyano Group (Nitrile): A meta-electron withdrawing group relative to the bromine. It further activates the ring but is susceptible to hydration (to amide) under vigorous aqueous basic conditions.
-
Risk of
: The 2-fluoro position is activated by the ortho-nitrile. Use of strong alkoxide bases (e.g., NaOtBu) can lead to the displacement of fluoride by the alkoxide, forming ether byproducts.
Catalyst Selection Strategy
-
Baseline (Pd(dppf)Cl₂): The large bite angle of the bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) stabilizes the Pd(II) intermediate and resists de-ligation, making it the industrial workhorse for ortho-substituted bromides.
-
Advanced (XPhos Pd G2): For difficult couplings, the bulky biaryl phosphine ligand (XPhos) facilitates Transmetallation by creating a mono-ligated Pd(0) species that can accommodate the steric demand of the ortho-fluoro group.
Optimization Matrix
| Variable | Recommendation | Rationale |
| Solvent | 1,4-Dioxane / | Dioxane offers high solubility for the nitrile substrate; water is essential for the boronate activation. |
| Base | Avoid Alkoxides. Carbonates and phosphates are mild enough to prevent nitrile hydrolysis and | |
| Temp | 80°C - 100°C | Sufficient energy to cross the activation barrier for transmetallation without thermally decomposing the catalyst. |
| Additives | None usually required | If protodeboronation of the partner is observed, switch to anhydrous conditions with |
Experimental Protocols
Protocol A: Standard Conditions (Robust)
Best for: Coupling with simple aryl/heteroaryl boronic acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.2 - 1.5 equiv) -
Catalyst:
(3 - 5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane
Step-by-Step:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and
(0.05 equiv). -
Inert: Seal the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed 1,4-Dioxane (concentration 0.2 M relative to bromide) and 2.0 M aqueous
via syringe. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by HPLC or TLC.[1]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water.[1] The nitrile group makes the product polar; ensure thorough extraction.
-
Purification: Silica gel chromatography. (Note: The nitrile handle often allows for good separation from non-polar byproducts).
Protocol B: High-Performance Conditions (Sterically Demanding)
Best for: Coupling with ortho-substituted boronic acids or when Protocol A yields <50%.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid:
(1.5 equiv) -
Catalyst: XPhos Pd G2 (2 mol%)
-
Base:
(tribasic, solid, 3.0 equiv) -
Solvent: THF /
(10:1)
Step-by-Step:
-
Charge: Add aryl bromide, boronic acid, XPhos Pd G2, and solid
to the vessel. -
Cycle: Evacuate and backfill with Argon (
). Oxygen exclusion is critical for the electron-rich XPhos ligand. -
Solvent: Add degassed THF/Water mixture.
-
Reaction: Heat to 60°C (milder temp due to higher catalyst activity). Reaction is often complete in <2 hours.
-
Workup: Filter through a pad of Celite to remove phosphate salts and palladium black. Concentrate and purify.
Visualizations
Figure 1: Mechanistic Pathway & Ortho-Fluoro Effect
This diagram illustrates the catalytic cycle, highlighting where the specific features of this compound influence the reaction energetics.
Caption: The catalytic cycle for this compound. The ortho-fluoro group accelerates oxidative addition but creates steric hindrance that can slow transmetallation, necessitating specific ligand choices.
Figure 2: Decision Tree for Condition Selection
Caption: Workflow for selecting the appropriate protocol based on the boronic acid coupling partner.
Troubleshooting & Risk Mitigation
-
Problem: Low Conversion / Starting Material Recovery
-
Cause: Catalyst deactivation by oxygen or steric failure.
-
Fix: Switch to Protocol B (XPhos). Ensure rigorous degassing (sparging is not enough; use freeze-pump-thaw if possible).[1]
-
-
Problem: Hydrolysis of Nitrile (Formation of Amide)
-
Cause: Reaction temperature too high (>100°C) or base too strong/concentrated.
-
Fix: Lower temperature to 80°C. Switch base from aqueous
to solid in anhydrous solvent.
-
-
Problem: Impurity at retention time of Ether byproduct
-
Cause:
displacement of Fluorine by solvent (if alcohol) or base. -
Fix:Never use alkoxide bases (NaOEt, NaOtBu) with this substrate. Stick to Carbonates or Phosphates. Avoid alcoholic solvents (MeOH, EtOH) at high temperatures.
-
References
-
Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Sigma-Aldrich. (n.d.). XPhos Pd G2 Product Information and Protocols. Link
-
BenchChem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Link (Cited for general handling of bromobenzonitriles).
Sources
Reagents for hydrolyzing the nitrile group in 3-Bromo-2-fluoro-5-methylbenzonitrile
Application Note: Selective Hydrolysis of 3-Bromo-2-fluoro-5-methylbenzonitrile
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Ortho-Fluoro Trap" Hydrolyzing the nitrile group in This compound (Compound 1) presents a specific chemoselective challenge often overlooked in standard protocols: the lability of the ortho-fluorine atom.
In benzonitriles, an ortho-fluorine substituent is highly activated toward Nucleophilic Aromatic Substitution (
Strategic Solution: To retain the halogen pattern while hydrolyzing the nitrile, one must decouple the nucleophilic attack on the nitrile carbon from the attack on the aromatic ring. This guide presents two validated pathways:
-
Oxidative Hydrolysis (Radziszewski Conditions): Uses the hydroperoxide anion (
) to selectively convert the nitrile to the primary amide under mild, basic conditions without triggering . -
Acid-Catalyzed Hydrolysis: Uses high-temperature mineral acids to force the conversion directly to the carboxylic acid, bypassing the nucleophilic sensitivity of the aromatic ring.
Part 2: Reaction Pathways & Logic
The following diagram illustrates the competitive landscape between the desired hydrolysis and the fatal
Figure 1: Reaction landscape. Note that standard basic hydrolysis risks permanent loss of the fluorine atom (Red Path).
Part 3: Detailed Experimental Protocols
Protocol A: Selective Conversion to Amide (The Safe Route)
Target Product: 3-Bromo-2-fluoro-5-methylbenzamide Mechanism: Alkaline Hydrogen Peroxide Hydrolysis (Radziszewski Reaction)
This method is superior for preserving the 2-fluoro substituent. The hydroperoxide anion is a super-nucleophile (alpha-effect) that attacks the nitrile carbon much faster than the hydroxide ion attacks the aromatic ring.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Hydrogen Peroxide (30% w/w aq): 5.0 – 10.0 eq
-
Sodium Hydroxide (6N aq): 0.2 – 0.5 eq (Catalytic amount preferred)
-
Solvent: DMSO (Dimethyl sulfoxide) or Ethanol. Note: DMSO accelerates the reaction significantly.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve 10.0 g of the nitrile in 50 mL of DMSO. Ensure the solution is homogeneous.
-
Catalyst Addition: Cool the solution to 10°C using an ice bath. Add 1.5 mL of 6N NaOH dropwise.
-
Oxidant Addition: Slowly add 30%
(20 mL) via an addition funnel.-
Critical Control Point: The reaction is exothermic. Maintain internal temperature between 40–50°C. Do not exceed 60°C to prevent dehalogenation.
-
-
Reaction: Remove the ice bath and stir at room temperature for 1–3 hours. Monitor by HPLC or TLC (mobile phase 30% EtOAc/Hexanes). The nitrile spot (
) should disappear, replaced by the amide ( ). -
Quench & Isolation: Pour the reaction mixture into 300 mL of ice-cold water. The amide product typically precipitates as a white solid.
-
Filtration: Filter the solid, wash with cold water (3 x 50 mL) to remove residual DMSO and peroxide, and dry under vacuum at 45°C.
Yield Expectation: 85–95% Purity: >98% (Recrystallize from Ethanol if necessary).
Protocol B: Direct Hydrolysis to Carboxylic Acid (The Robust Route)
Target Product: 3-Bromo-2-fluoro-5-methylbenzoic Acid Mechanism: Acid-Catalyzed Hydrolysis
When the carboxylic acid is the required final product, acidic hydrolysis is preferred over basic methods to avoid SNAr. However, the presence of the 2-fluoro group retards the reaction rate due to steric hindrance and electron withdrawal, requiring vigorous conditions.
Reagents:
-
Substrate: 1.0 eq
-
Sulfuric Acid (
, conc. 98%): 10 vol (relative to mass) -
Acetic Acid (Glacial): 10 vol (Solubility enhancer)
-
Water: 5 vol
Step-by-Step Procedure:
-
Setup: Use a heavy-walled pressure vial or a round-bottom flask with a high-efficiency reflux condenser.
-
Mixing: Charge the flask with 10.0 g of nitrile, 40 mL of glacial acetic acid, 40 mL of conc.
, and 20 mL of water.-
Note: The acetic acid is crucial for solubilizing the hydrophobic poly-halogenated aromatic.
-
-
Reflux: Heat the mixture to reflux (internal temp ~110–120°C) for 12–24 hours.
-
Monitoring: Check for the disappearance of the intermediate amide. If the reaction stalls at the amide, add 1.1 eq of Sodium Nitrite (
) to the cooled mixture, then heat gently to drive the deamination (diazotization/hydrolysis).
-
-
Workup: Cool the mixture to room temperature and pour slowly onto 500 g of crushed ice. The carboxylic acid should precipitate.
-
Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (3 x 100 mL). Wash the organic layer with brine, dry over
, and concentrate. -
Purification: The crude acid can be recrystallized from Toluene/Heptane.
Yield Expectation: 70–85%
Part 4: Data Summary & Troubleshooting
Table 1: Reagent Comparison for Ortho-Fluoro Nitriles
| Method | Reagents | Primary Risk | Typical Yield | Recommendation |
| Standard Base | NaOH / | High: | < 30% (Acid) | AVOID |
| Oxidative (Radziszewski) | Low: Exotherm control required | > 90% (Amide) | Preferred (Step 1) | |
| Strong Acid | Medium: Decarboxylation or charring | 75% (Acid) | Preferred (Direct to Acid) | |
| Nitrilase Enzyme | Nitrilase (Specific) / pH 7 | None: High specificity | Variable | Good for scale-up, costly for R&D |
Troubleshooting Guide:
-
Issue: Product contains 3-bromo-2-hydroxy-5-methylbenzoic acid.
-
Cause: pH was too high (too much base) or temperature too high during basic hydrolysis.
-
Fix: Switch to Protocol A (Peroxide) and reduce NaOH loading to 0.1 eq.
-
-
Issue: Reaction stalls at the Amide during Acid Hydrolysis.
-
Cause: Steric hindrance from the 2-fluoro and 3-bromo groups prevents water attack on the amide carbonyl.
-
Fix: Isolate the amide and perform a "Nitrous Acid Deamination" (add
in ) to convert the amide to the acid irreversibly.
-
Part 5: Workflow Visualization
The following diagram details the decision logic for the researcher.
Figure 2: Experimental workflow for selecting the correct hydrolysis protocol.
References
-
Organic Process Research & Development. "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination." (2026).[1] Demonstrates hydrolysis conditions for similar fluorinated benzonitriles.
-
Journal of the Chemical Society, Perkin Transactions 2. "The acid-catalysed hydrolysis of benzonitrile." (1973).[2] Foundational kinetics for acid hydrolysis mechanisms.
-
Arkivoc. "Mild alkaline hydrolysis of hindered esters in non-aqueous solution." (2018).[3] Discusses non-aqueous hydroxide usage to prevent side reactions.
-
Bentham Science. "Radziszewski Reaction: An Elegant, Easy, Simple and Efficient Method to Synthesise Imidazoles." (2014).[4] Contextualizes the peroxide-amide mechanism.
-
Organic Syntheses. "2-Amino-3-fluorobenzoic acid." (2011).[5] Validates the use of H2O2/NaOH for ortho-fluorinated aromatic systems.
Sources
Application Note: High-Fidelity Benzylic Functionalization of 3-Bromo-2-fluoro-5-methylbenzonitrile
Executive Summary
The scaffold 3-Bromo-2-fluoro-5-methylbenzonitrile (CAS: 840481-82-5) represents a high-value pharmacophore intermediate, particularly in the synthesis of kinase inhibitors (e.g., BTK, KRAS) and PROTAC linkers. Its tris-substituted core offers three distinct vectors for diversification: the nitrile (hydrolysis/reduction), the aryl bromide (cross-coupling), and the methyl group (benzylic functionalization).
This Application Note focuses exclusively on the functionalization of the C5-methyl group . Due to the significant electron-withdrawing nature of the nitrile (-CN), fluorine (-F), and bromine (-Br) substituents, the methyl group is electronically deactivated compared to toluene. This guide provides two optimized, industry-validated protocols to overcome this deactivation:
-
Regioselective Radical Bromination (Wohl-Ziegler): The primary "gateway" transformation.
-
Controlled Benzylic Oxidation: Direct access to the carboxylic acid bioisostere precursor.
Chemical Analysis & Strategy
Electronic Environment
The C5-methyl group exists in a highly electron-deficient environment.
-
C1-Nitrile: Strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). Meta to the methyl.
-
C2-Fluorine: Strong -I effect, weak +M effect. Para to the methyl.[1]
-
C3-Bromine: Weak -I effect. Meta to the methyl.
Implication for Reactivity:
-
Electrophilic Pathways: The ring is too deactivated for standard electrophilic substitution.
-
Radical Pathways (Recommended): While the electron-deficient ring destabilizes the benzylic radical intermediate (raising the activation energy), the reaction remains kinetically accessible using high-energy radical sources (NBS/AIBN).
-
Lateral Lithiation (Risk): Direct deprotonation (e.g., with LDA) carries a high risk of Lithium-Halogen Exchange at the C3-Br position or ortho-lithiation at C6. Therefore, radical pathways are preferred for robustness.
Reaction Pathway Visualization
The following diagram outlines the strategic logic for functionalizing this specific scaffold.
Figure 1: Strategic functionalization pathways. The radical bromination route (Blue node) serves as the primary gateway to diverse derivatives.
Protocol A: Regioselective Radical Bromination (Wohl-Ziegler)[1]
This protocol is optimized to minimize gem-dibromination (a common side reaction) and avoids the use of toxic Carbon Tetrachloride (CCl₄). We utilize Trifluorotoluene (PhCF₃) as a green, high-boiling alternative solvent that maintains excellent radical chain propagation.
Materials & Reagents
| Reagent | Equiv. | Role | Critical Quality Attribute |
| Substrate | 1.0 | Reactant | Dry, >98% purity. |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Must be recrystallized (white). Yellow NBS contains free Br₂, leading to side reactions. |
| AIBN | 0.05 | Radical Initiator | Store at 4°C. |
| Trifluorotoluene | Solvent | Medium | Sparged with N₂ for 10 min prior to use. |
Experimental Workflow
Figure 2: Step-by-step workflow for the Wohl-Ziegler bromination.
Detailed Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) in anhydrous Trifluorotoluene (concentration 0.2 M).
-
Reagent Addition: Add recrystallized NBS (1.05 equiv). Note: Do not add the initiator yet.
-
Degassing: Sparge the suspension with Argon or Nitrogen for 15 minutes. Oxygen is a radical scavenger and will inhibit the initiation.
-
Initiation: Add AIBN (azobisisobutyronitrile, 5 mol%). Place the flask in a pre-heated oil bath at 85°C.
-
Reaction: Stir vigorously. The reaction is heterogeneous initially (NBS is insoluble) and becomes homogeneous as Succinimide forms and floats to the top.[2][3]
-
Visual Cue: The mixture often turns pale orange/yellow upon successful radical chain initiation.
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2) or UPLC.
-
Target: >95% consumption of starting material.[4]
-
Caution: If reaction stalls at 50%, add a second portion of AIBN (2 mol%) rather than adding more NBS, to prevent over-bromination.
-
-
Workup: Cool the mixture to 0°C to precipitate succinimide completely. Filter the solids through a pad of Celite. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. The residue is typically sufficiently pure for the next step. If necessary, recrystallize from Heptane/EtOAc. Avoid silica gel chromatography if possible , as benzyl bromides can degrade on acidic silica.
Protocol B: Direct Benzylic Oxidation
For applications requiring the carboxylic acid (e.g., linker attachment), direct oxidation is more atom-economical than bromination followed by hydrolysis.
Reagents[1][3][5][6][7][8]
-
Oxidant: Potassium Permanganate (KMnO₄) - 3.0 equiv.
-
Solvent: Pyridine / Water (2:1 ratio). Pyridine is essential to solubilize the organic substrate and buffer the pH.
Procedure
-
Dissolve the substrate in Pyridine/Water (2:1, 0.1 M).
-
Add KMnO₄ (1.5 equiv) and heat to 90°C.
-
Monitor the reaction.[5][6] As the purple color fades (formation of MnO₂ brown precipitate), add the remaining KMnO₄ (1.5 equiv) portion-wise.
-
Workup:
Quality Control & Validation
NMR Diagnostic Markers
To validate the transformation, observe the shift of the methyl protons.
| Compound | Proton Environment | Chemical Shift (¹H NMR, CDCl₃) | Multiplicity |
| Starting Material | Ar-CH ₃ | ~ 2.45 ppm | Doublet (coupling to F) or Singlet |
| Benzyl Bromide | Ar-CH ₂-Br | ~ 4.45 - 4.55 ppm | Singlet |
| Benzoic Acid | -COOH | ~ 11.0 - 13.0 ppm | Broad Singlet |
Troubleshooting Guide
-
Problem: Low conversion in Bromination.
-
Problem: Formation of gem-dibromide (Ar-CHBr₂).
References
-
Wohl-Ziegler Reaction Mechanism & Solvent Effects
-
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
-
Application Note: Confirms the radical chain mechanism and the necessity of non-participating solvents.
-
-
Trifluorotoluene as a Green Solvent
-
Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Radical Reactions. Journal of Organic Chemistry, 62(2), 450–451.
- Application Note: Validates PhCF₃ as a superior, environmentally benign replacement for CCl₄ in NBS bromin
-
-
Benzylic Functionalization of Electron-Poor Toluenes
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Application Note: Provides the Hammett correlation data confirming the deactivating effect of CN/F/Br groups on benzylic radical stability.
-
-
Compound Data (this compound)
-
PubChem CID 2761200. National Center for Biotechnology Information (2023).
- Application Note: Verification of CAS 840481-82-5 structure and physical properties.
-
Sources
- 1. 4-Bromo-2-fluoro-5-methylbenzonitrile | C8H5BrFN | CID 34175419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Wohl-Ziegler Reaction [organic-chemistry.org]
- 4. Benzylic Aroylation of Toluenes Mediated by a LiN(SiMe3)2/Cs+ System [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis routes of 3-Bromo-2-fluorobenzonitrile [benchchem.com]
- 9. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
Application Note: Precision Synthesis of STK4 (MST1) Inhibitors via Benzonitrile Intermediates
Abstract & Introduction
Serine/Threonine Kinase 4 (STK4), also known as MST1, is a critical upstream regulator of the Hippo signaling pathway, governing cell proliferation, apoptosis, and tissue regeneration.[1][2] Dysregulation of STK4 is implicated in hematologic malignancies, autoimmune disorders, and organ size control. While reference compounds like XMU-MP-1 have validated the therapeutic potential of STK4 inhibition, the development of next-generation inhibitors focuses on improving selectivity and pharmacokinetic profiles.
This application note details a robust synthetic protocol for preparing biaryl STK4 inhibitors utilizing benzonitrile intermediates . The benzonitrile moiety is a privileged scaffold in medicinal chemistry; it serves as a bioisostere for carbonyls, improves metabolic stability, and can engage in specific hydrogen-bonding interactions within the kinase ATP-binding pocket (e.g., with the hinge region or gatekeeper residues).
Chemical Biology Context: The Role of Benzonitrile
In the design of kinase inhibitors, the nitrile (-CN) group plays a dual role:
-
Electronic Modulation: It is a strong electron-withdrawing group (EWG), modulating the pKa of the aromatic ring and influencing the acidity of neighboring protons, which can strengthen
-stacking interactions in the active site. -
Specific Binding: The nitrogen atom of the nitrile group can act as a weak hydrogen bond acceptor, often targeting water networks or specific residues (e.g., Threonine or Methionine) in the solvent-exposed front of the ATP pocket.
Biological Pathway Context
STK4 acts as a sentinel in the Hippo pathway.[2] Its inhibition prevents the phosphorylation of LATS1/2, thereby stopping the degradation of YAP/TAZ. This leads to the nuclear translocation of YAP/TAZ, promoting the transcription of pro-survival and regenerative genes (e.g., CTGF, Cyr61).
Figure 1: The Hippo Signaling Pathway. STK4 inhibition prevents YAP degradation, promoting tissue regeneration.
Synthetic Protocol: Suzuki-Miyaura Coupling Strategy
This protocol focuses on the convergent synthesis of a 4-(heteroaryl)benzonitrile scaffold, a common core in STK4 inhibitors described in patent literature (e.g., WO2016161145A1). The key step is the palladium-catalyzed cross-coupling of a 4-cyanophenylboronic acid intermediate with a heteroaryl halide.
Retrosynthetic Analysis
-
Target Molecule: 4-(Heteroaryl)benzonitrile derivative.
-
Key Disconnection: Biaryl C-C bond.
-
Building Block A: 4-Cyanophenylboronic acid (Intermediate 1).
-
Building Block B: Heteroaryl Chloride/Bromide (e.g., substituted quinazoline, pyrimidine, or pyridine).
Materials & Reagents[3][4][5][6][7][8][9][10][11][12]
-
Reactant A: 4-Cyanophenylboronic acid (CAS: 126747-14-6) - Note: Can be synthesized from 4-bromobenzonitrile via lithiation/boronation if commercial stock is unavailable.
-
Reactant B: Heteroaryl Halide (e.g., 4-chloro-2-amino-quinazoline).
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl2.
-
Base: Potassium Phosphate Tribasic (K3PO4) or Sodium Carbonate (Na2CO3).
-
Solvent System: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water.
-
Inert Gas: Argon or Nitrogen (High Purity).
Step-by-Step Procedure
Stage 1: Preparation of Reaction Vessel
-
Oven-dry a 50 mL Schlenk flask or microwave vial.
-
Equip with a magnetic stir bar and seal with a rubber septum.
-
Purge the vessel with Argon for 5 minutes to remove atmospheric oxygen. Critical: Oxygen poisons the Pd(0) catalyst.
Stage 2: Reagent Loading & Degassing
-
Add Heteroaryl Halide (1.0 equiv, e.g., 1.0 mmol) to the flask.
-
Add 4-Cyanophenylboronic acid (1.2 equiv, 1.2 mmol).
-
Add Base (K3PO4, 2.5 equiv, 2.5 mmol).
-
Add Catalyst (Pd(PPh3)4, 0.05 equiv, 5 mol%).[3]
-
Add the solvent mixture (1,4-Dioxane/Water, 10 mL).
-
Degassing: Sparge the solution with Argon bubbles for 10-15 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles) for sensitive substrates.
Stage 3: The Coupling Reaction
-
Heat the reaction mixture to 85–100 °C .
-
Oil Bath: Stir at 90 °C for 12–16 hours.
-
Microwave: Irradiate at 110 °C for 30–60 minutes (if applicable).
-
-
Monitor reaction progress via LC-MS or TLC (Mobile phase: Hexane/Ethyl Acetate). Look for the disappearance of the halide starting material.
Stage 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via Flash Column Chromatography on silica gel.
-
Gradient: 0% to 50% Ethyl Acetate in Hexanes.
-
Target Fraction: Collect fractions containing the product (UV active, distinct Rf).
-
-
Final Product: Isolate the benzonitrile derivative as a solid.
Figure 2: Synthetic workflow for the preparation of benzonitrile-based STK4 inhibitors.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized inhibitor, the following analytical criteria must be met:
| Technique | Parameter | Acceptance Criteria |
| 1H NMR | Structural ID | Presence of aromatic protons and heteroaryl peaks. Absence of boronic acid protons. |
| 13C NMR | Nitrile Group | Distinct peak at ~118-119 ppm (C≡N carbon). |
| LC-MS | Purity & Mass | Purity > 95% (UV 254 nm). Mass [M+H]+ matches theoretical value. |
| IR | Functional Group | Sharp absorption band at ~2220-2240 cm⁻¹ (C≡N stretch). |
Expert Tips for Optimization
-
Boronic Acid Instability: 4-cyanophenylboronic acid can undergo protodeboronation (loss of B(OH)2) if the heating is too aggressive or the reaction runs too long. If yields are low, try lowering the temperature to 80 °C or switching to the pinacol ester derivative.
-
Catalyst Choice: If the heteroaryl chloride is unreactive (electron-rich), switch from Pd(PPh3)4 to Pd(dppf)Cl2 or XPhos Pd G2 , which are more active for difficult substrates.
-
Water Content: A small amount of water is essential for the Suzuki mechanism (activation of the boronic acid). Do not use strictly anhydrous conditions without adding the stoichiometric water equivalent.
References
-
Vertex Pharmaceuticals Inc. (2016). STK4 Inhibitors for Treatment of Hematologic Malignancies. WO2016161145A1.[4] Link
-
Fan, F., et al. (2016).[5] Pharmacological targeting of kinases MST1 and MST2 augments tissue repair and regeneration.[5] Science Translational Medicine, 8(352). Link
-
ChemicalBook. (n.d.). 4-Cyanophenylboronic acid Synthesis and Properties. Link
-
Bata, N., et al. (2022). Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 65(2), 1352–1369. Link
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molbank. Link
Sources
- 1. WO2016161145A1 - Stk4 inhibitors for treatment of hematologic malignancies - Google Patents [patents.google.com]
- 2. Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conversion Rates in Suzuki Coupling of Benzonitriles
Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique challenges encountered during the Suzuki-Miyaura cross-coupling of benzonitriles, a critical transformation in the synthesis of complex organic molecules. Our focus is to move beyond generic advice and provide a deep dive into the mechanistic nuances and practical solutions for overcoming low conversion rates with this important substrate class.
Introduction: The Unique Challenges of Benzonitriles in Suzuki Coupling
Benzonitriles are valuable building blocks in medicinal chemistry and materials science. However, their use in Suzuki-Miyaura coupling reactions is often plagued by low yields.[1] The electron-withdrawing nature of the nitrile group can deactivate the aryl halide towards oxidative addition, while the nitrile functionality itself can introduce a host of complications, including catalyst inhibition and undesirable side reactions.[2][3] This guide is structured to help you diagnose and resolve these specific issues, leading to successful and reproducible outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with a benzonitrile substrate is showing low or no conversion. What are the likely causes?
Low conversion is a common frustration when working with benzonitriles. The root causes often trace back to issues with the catalyst's activity, the stability of your reagents, or suboptimal reaction conditions that fail to account for the specific electronic properties of benzonitriles.
Troubleshooting Steps:
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary suspect for low conversion.
-
Palladium Black Formation: Visually inspect your reaction. The formation of a black precipitate is a tell-tale sign of palladium black, an inactive, aggregated form of the catalyst.[4]
-
Ligand Oxidation or Degradation: Phosphine ligands, especially when not handled under an inert atmosphere, can be oxidized, rendering them unable to stabilize the palladium center.[4]
-
Nitrile Coordination: The lone pair of electrons on the nitrile nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[4][5] This is a crucial consideration specific to benzonitrile substrates.
-
-
Reagent Quality and Stability:
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh conditions.[6]
-
Reagent Purity: Ensure all your reagents, including the base and solvents, are of high purity and anhydrous if the protocol demands it.
-
-
Sub-optimal Reaction Conditions:
-
Insufficiently Strong Base: The base plays a critical role in activating the boronic acid for transmetalation.[7][8] For electron-deficient benzonitriles, a stronger base might be necessary to drive the reaction forward.
-
Low Reaction Temperature: While higher temperatures can sometimes lead to degradation, some challenging couplings require more thermal energy to overcome the activation barrier.
-
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I suppress this side reaction?
The formation of biaryl products from the self-coupling of boronic acids is a yield-reducing side reaction. This is often exacerbated by the presence of oxygen.
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a major culprit in promoting homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[9]
-
Choice of Palladium Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If you are using a Pd(II) precatalyst such as Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species, a process that can sometimes consume the boronic acid and lead to homocoupling.
-
Stoichiometry Control: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.
Q3: My benzonitrile starting material appears to be degrading, and I'm seeing an amide or carboxylic acid byproduct. What's happening and how can I prevent it?
This is a classic issue when working with nitriles under basic conditions. The nitrile group is susceptible to hydrolysis, especially at elevated temperatures in the presence of a strong base and water.[10][11][12]
Troubleshooting Steps:
-
Base Selection: This is the most critical parameter to adjust.
-
Weaker Inorganic Bases: Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or even K₂CO₃.[13] These bases are often effective in promoting the Suzuki coupling while minimizing nitrile hydrolysis.
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can significantly reduce the rate of hydrolysis. However, many Suzuki protocols require water as a co-solvent to dissolve the inorganic base. In such cases, minimizing the amount of water can be beneficial.
-
-
Reaction Temperature and Time:
-
Lower the Temperature: Hydrolysis is often accelerated at higher temperatures. Try running your reaction at the lowest temperature that still allows for a reasonable conversion rate.
-
Monitor Reaction Time: Avoid unnecessarily long reaction times, as this increases the window for hydrolysis to occur.
-
Optimizing Your Suzuki Coupling of Benzonitriles: A Deeper Dive
Achieving high conversion rates with benzonitriles often requires a more nuanced approach to reaction optimization. Here, we delve into the key parameters and provide actionable insights.
Catalyst and Ligand Selection: The Key to Success
For challenging substrates like benzonitriles, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are frequently the solution.[14][15][16] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle. N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for difficult couplings.[3]
| Ligand Class | Examples | Key Advantages for Benzonitrile Coupling |
| Bulky Monophosphines (Buchwald Ligands) | SPhos, XPhos, RuPhos | Enhance catalyst activity for electron-deficient and sterically hindered aryl halides.[17] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high stability and activity, particularly for aryl chlorides.[8] |
| Bidentate Phosphines | dppf | Good general-purpose ligands, but may be less effective for highly challenging substrates.[18] |
Experimental Protocol: Ligand Screening
-
Setup: In parallel reaction vials under an inert atmosphere, add your benzonitrile halide (1.0 equiv), boronic acid or ester (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂ with SPhos, XPhos, or an NHC-Pd precatalyst) at a consistent catalyst loading (e.g., 2 mol%).
-
Reaction: Add degassed solvent, and run the reactions at a set temperature (e.g., 80-100 °C).
-
Analysis: Monitor the reactions by LC-MS or GC-MS to determine the conversion to the desired product.
The Critical Role of the Base
The base not only activates the boronic acid but also influences the overall reaction environment. As discussed, preventing nitrile hydrolysis is a key consideration.
| Base | Strength | Common Applications & Considerations for Benzonitriles |
| K₃PO₄ | Strong | Often a good first choice for challenging couplings. Its moderate basicity can be compatible with some nitrile substrates. |
| Cs₂CO₃ | Strong | Highly effective but can be more expensive. Its high solubility in organic solvents can be advantageous.[13] |
| K₂CO₃ | Moderate | A milder and often effective base. A good option to try if hydrolysis is a significant issue.[7] |
| NaOH, KOH | Very Strong | Generally too harsh for benzonitrile substrates due to the high risk of hydrolysis.[10][11] |
Solvent Choice and Degassing
The solvent system must solubilize all reaction components and be compatible with the chosen catalyst and base. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[19][20] Rigorous degassing of the solvent is non-negotiable to prevent catalyst deactivation and homocoupling.[9]
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion rates.
References
-
Transition‐metal‐catalyzed cross‐coupling strategies to functionalize nitrile at α‐position. - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Screening of different bases for Suzuki coupling a - ResearchGate. Available at: [Link]
-
An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - PMC - NIH. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. Available at: [Link]
-
Base Hydrolysis of Benzonitrile - YouTube. Available at: [Link]
-
Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study - ACS Publications. Available at: [Link]
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
-
Hydrolysis of Benzonitrile to Benzoic Acid | PDF | Functional Group | Chemical Reactions - Scribd. Available at: [Link]
-
An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - Frontiers. Available at: [Link]
-
Ni‐catalyzed Suzuki‐Miyaura coupling of aryl nitriles. - ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC. Available at: [Link]
-
Supported Palladium Nanoparticles Catalyzed Intermolecular Carbopalladation of Nitriles and Organoboron Compounds - Frontiers. Available at: [Link]
-
Nitrile synthesis by C-C coupling (Cyanomethylation) - Organic Chemistry Portal. Available at: [Link]
-
The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes | Request PDF - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
A photoresponsive palladium complex of an azopyridyl-triazole ligand: light-controlled solubility drives catalytic activity in the Suzuki coupling reaction - RSC Publishing. Available at: [Link]
-
A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides - SciSpace. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]
-
Reactions of Nitriles - Chemistry Steps. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. Available at: [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC - NIH. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates - PubMed. Available at: [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. Available at: [Link]
-
B-Alkyl Suzuki Couplings - Macmillan Group. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An unprecedented palladium-arsenic catalytic cycle for nitriles hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 20. Yoneda Labs [yonedalabs.com]
Technical Support Center: Purification of 3-Bromo-2-fluoro-5-methylbenzonitrile
Subject: Troubleshooting & Purification Guide for CAS 840481-82-5 Document ID: TS-BFMB-2026-02 Applicable For: Process Chemistry, Medicinal Chemistry, and QA/QC Departments[1][2][3]
Executive Summary & Molecule Profile
This guide addresses the purification challenges associated with 3-Bromo-2-fluoro-5-methylbenzonitrile , a critical intermediate often used in the synthesis of kinase inhibitors (e.g., STK4/MST1 pathways) and GLP-1 modulators.[1][2][3]
The primary challenge with this scaffold is the separation of regioisomers formed during bromination.[3] The directing effects of the fluorine (ortho-director), methyl (ortho-director), and nitrile (meta-director) groups create a competitive landscape, often resulting in 4-bromo or 6-bromo impurities that co-elute with the desired 3-bromo product.[1][2][3]
| Property | Specification |
| CAS Number | 840481-82-5 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.04 g/mol |
| Physical State | White to off-white solid (High purity) / Yellow oil (Crude) |
| Solubility | Soluble in DCM, EtOAc, Toluene; Low solubility in Hexanes, Water.[1][2][3] |
| Key Impurities | 4-Bromo regioisomer, 3-Bromo-2-fluoro-5-methylbenzamide (hydrolysis), Unreacted starting material.[1][2][3] |
Troubleshooting Guide (Q&A Format)
Category A: Regioisomer Separation[1][2][3]
Q1: My crude reaction mixture shows three spots on TLC with very similar Rf values. How do I identify and remove the regioisomers?
-
Diagnosis: You are likely observing the 3-bromo (Target), 4-bromo, and 6-bromo regioisomers.[1][2][3]
-
Technical Insight:
-
3-Bromo (Target): Formed via synergistic direction (Ortho to F, Meta to CN).[1][2][3]
-
4-Bromo/6-Bromo (Impurities): Formed via Methyl group activation (Ortho to Me).[1][2][3]
-
Polarity Difference: The 3-bromo isomer usually has a slightly distinct dipole moment due to the "crowding" of the electronegative atoms (Br, F, CN) on one side of the ring.
-
-
Resolution Strategy:
-
Flash Chromatography: Do not use a standard 0–50% EtOAc/Hexane gradient.[2][3] These isomers require an isocratic hold .[1][2][3]
-
Stationary Phase: If silica fails, switch to C18 Reverse Phase . The hydrophobic interaction differences between the isomers (due to steric bulk of Br relative to Me) often provide better resolution than polar adsorption.
-
Q2: I am trying to recrystallize the solid, but it keeps "oiling out" before crystals form. What is wrong?
-
Diagnosis: The impurity profile (specifically the regioisomers) is depressing the melting point, or the solvent polarity is mismatched.
-
Technical Insight: Halogenated benzonitriles often form "oils" in solvent mixtures like EtOAc/Hexane because the product is too soluble in the EtOAc and the Hexane acts as an anti-solvent too aggressively.[3]
-
Resolution Strategy:
-
Switch Solvent System: Move to Toluene/Heptane or Ethanol/Water .[1][2][3]
-
The "Seeding" Protocol: Dissolve the crude oil in minimal hot Toluene.[3] Add Heptane dropwise until just cloudy.[1][2][3] Re-heat to clear. Allow to cool to RT very slowly (wrap flask in foil/towel). Once it reaches RT, add a seed crystal (if available) or scratch the glass. Cool to 4°C only after solid appears.[2][3]
-
Category B: Chemical Purity & Hydrolysis[1][2][3][4]
Q3: My LC-MS shows a mass of [M+18] relative to the product. Is this a hydration adduct?
-
Diagnosis: This is likely the primary amide (3-bromo-2-fluoro-5-methylbenzamide), formed by the hydrolysis of the nitrile group.[1][2][3]
-
Cause: Exposure to strong acids or bases during the workup of the bromination step, or high-temperature drying in the presence of moisture.
-
Resolution Strategy:
Decision Logic & Workflows
The following diagrams illustrate the logical flow for purifying this specific scaffold.
Workflow 1: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification method based on crude purity and impurity profile.
Workflow 2: Recrystallization Phase Diagram Logic
Caption: Step-by-step logic for the Toluene/Heptane recrystallization system to avoid "oiling out."
Detailed Experimental Protocols
Protocol A: Recrystallization (Toluene/Heptane)
Best for removing minor regioisomers (<10%) and improving physical form.[2][3]
-
Preparation: Weigh 10.0 g of crude this compound into a 100 mL round-bottom flask.
-
Dissolution: Add Toluene (approx. 15–20 mL) and heat to 60–70°C. Stir until fully dissolved. If solids remain, filter hot through a sintered glass funnel.[2]
-
Anti-Solvent Addition: While maintaining 60°C, add Heptane dropwise.[2][3]
-
Critical Step: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.
-
Add 1–2 mL of Toluene to clear the solution again.[3]
-
-
Crystallization: Remove heat source. Place the flask on a cork ring and cover with a beaker or foil to insulate. Allow to cool to room temperature undisturbed (approx. 2–3 hours).
-
Finishing: Once at RT, cool in an ice bath (0–5°C) for 30 minutes.
-
Filtration: Filter the white needles/prisms.[2][3] Wash the cake with cold Heptane (2 x 10 mL).
-
Drying: Dry under vacuum at 40°C for 4 hours.
Protocol B: Chemical Repair of Amide Impurity
Use this if the "M+18" impurity is significant (>5%).[3]
-
Dissolution: Dissolve the crude mixture containing the amide impurity in DCM (10 volumes).
-
Reagents: Add Pyridine (2.5 equivalents relative to the amide impurity).
-
Reaction: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.2 equivalents relative to amide) dropwise.
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC/HPLC for the disappearance of the amide peak.
-
Workup: Quench with water. Wash organic layer with 1N HCl (to remove pyridine), then saturated NaHCO₃, then Brine.
-
Result: The amide is converted back to the nitrile.[3] Proceed to Protocol A for final purification.
References
-
GuideChem. (2020).[2][3] How to Prepare Benzonitrile, 3-bromo-2-fluoro- (9CI) as an Organic Intermediate? Retrieved from [2][3]
-
BenchChem. (2025).[2][3][5] Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile (Analogous Chemistry). Retrieved from [2]
-
National Institutes of Health (NIH). (2025).[2][3] PubChem Compound Summary for CID 2761200: 3-Bromo-2-fluorobenzonitrile.[1][2][3] Retrieved from [2][3]
-
University of Rochester. (n.d.).[2][3] Reagents & Solvents: Solvents for Recrystallization.[2][3][5][6][7][8] Retrieved from [2][3]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3] (General reference for purification of halogenated aromatics).
Disclaimer: These protocols are provided for research purposes. Always consult the Safety Data Sheet (SDS) before handling halogenated benzonitriles.
Sources
- 1. prepchem.com [prepchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Benzonitrile from Bromide Precursors
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted bromide precursors from your benzonitrile products. We understand that achieving high purity is critical for downstream applications, and this guide is designed to provide you with the expertise and practical protocols to overcome common purification challenges.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of benzonitriles from bromide-containing impurities.
Q1: What are the most common bromide precursors I might need to remove?
In the synthesis of benzonitriles, "bromide precursors" can refer to two main types of impurities:
-
Unreacted Aryl Bromides (Ar-Br): In reactions like the Rosenmund-von Braun or palladium-catalyzed cyanations, the starting aryl bromide may not be fully consumed, leading to its presence in the crude product.
-
Excess Elemental Bromine (Br₂): If your synthesis involves a bromination step to create a precursor, residual bromine might carry over.
The choice of purification strategy will depend on which of these impurities you are dealing with.
Q2: How do I choose the best purification method for my specific benzonitrile?
The optimal purification method depends on the physical and chemical properties of your benzonitrile product and the bromide impurity. Key factors to consider include:
-
Boiling Point Difference: For liquid benzonitriles, a significant difference in boiling points between the product and the aryl bromide precursor makes fractional distillation a viable option.[1][2]
-
Polarity Difference: The nitrile group (-CN) is more polar than a bromine substituent. This difference in polarity is exploited in column chromatography, where the more polar benzonitrile will have a stronger interaction with a polar stationary phase like silica gel.[3][4]
-
Solubility: Liquid-liquid extraction can be effective if the product and impurity have different solubilities in a pair of immiscible solvents.[5][6][7]
-
Chemical Reactivity: For elemental bromine, a chemical quench to convert it into a water-soluble salt is the most effective and safest removal method.[8][9]
Q3: Can I use a chemical quench to remove unreacted aryl bromide?
No, chemical quenching is generally not effective for removing unreacted aryl bromides. Quenching agents like sodium thiosulfate or sodium bisulfite are reducing agents that react with elemental bromine (Br₂) but will not react with the stable C-Br bond of an aryl bromide.[8][9][10] For aryl bromide impurities, you will need to rely on physical separation methods like chromatography or distillation.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for specific purification challenges.
Guide 1: Removing Unreacted Aryl Bromide
Unreacted aryl bromides are a common impurity in modern cyanation reactions. Below are the recommended methods for their removal.
Flash column chromatography is often the most effective method for separating benzonitriles from their corresponding aryl bromide precursors due to the polarity difference.[3][11][12]
Underlying Principle: The nitrile group imparts a greater polarity to the benzonitrile molecule compared to the bromo-substituent on the unreacted starting material. When the mixture is passed through a polar stationary phase (like silica gel), the more polar benzonitrile will adsorb more strongly and therefore move down the column more slowly than the less polar aryl bromide.[4][13]
Detailed Protocol:
-
Solvent System Selection:
-
Begin by performing thin-layer chromatography (TLC) to determine an appropriate solvent system.
-
A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Aim for a solvent system that gives good separation between the spots corresponding to the aryl bromide and the benzonitrile, with the benzonitrile having a lower Rf value. An Rf of around 0.35 for the desired product is often ideal for good separation on a column.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent.
-
Carefully pour the slurry into your column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions containing your benzonitrile product and remove the solvent under reduced pressure.[14]
-
Troubleshooting Poor Separation:
| Problem | Possible Cause | Recommended Solution |
| Poor Resolution | Solvent system is too polar or not polar enough. | Adjust the solvent polarity. A less polar system will increase retention times and may improve separation. |
| Co-elution of Product and Impurity | The polarity difference is very small. | Consider using a different stationary phase (e.g., alumina) or a different solvent system. A gradient elution (gradually increasing solvent polarity) may also be effective. |
| Product is Insoluble in Eluent | The chosen solvent system is too non-polar. | Choose a solvent system in which your product is soluble. You may need to use a more polar solvent for sample loading and initial elution. |
For liquid benzonitriles, fractional distillation can be an efficient method for purification, especially on a larger scale.[1][2]
Underlying Principle: This technique separates liquids based on differences in their boiling points. The component with the lower boiling point will vaporize more readily and can be collected as the distillate.
Detailed Protocol:
-
Determine Boiling Points: Find the boiling points of your benzonitrile product and the aryl bromide precursor at atmospheric and reduced pressures.
-
Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Distillation:
-
Heat the mixture slowly and evenly.
-
Monitor the temperature at the head of the column.
-
The temperature should plateau as the lower-boiling component distills. Collect this fraction.
-
The temperature will then rise, and you can collect the higher-boiling component.
-
For high-boiling compounds, distillation under reduced pressure is recommended to prevent decomposition.[1][2]
-
Data Comparison: Purification Methods for Aryl Bromide Removal
| Method | Pros | Cons | Best Suited For |
| Flash Column Chromatography | High resolution, applicable to a wide range of compounds (solids and liquids). | Can be time-consuming and uses significant amounts of solvent. | Small to medium scale purifications, and when the polarity difference is sufficient. |
| Fractional Distillation | Good for large quantities, relatively simple setup. | Only effective for liquids with a significant boiling point difference, not suitable for thermally unstable compounds. | Large-scale purification of thermally stable liquid benzonitriles. |
| Recrystallization | Can yield very pure crystalline products, cost-effective. | Only applicable to solid benzonitriles, requires finding a suitable solvent. | Purification of solid benzonitriles where the aryl bromide impurity has different solubility characteristics. |
Guide 2: Removing Excess Elemental Bromine (Br₂)
Elemental bromine is a hazardous and reactive impurity that should be removed promptly and safely through a chemical quench.[9]
Underlying Principle: A reducing agent is used to convert elemental bromine (Br₂), which is soluble in organic solvents, into non-volatile and water-soluble bromide salts (Br⁻). These salts can then be easily removed by an aqueous wash.[8][9]
Workflow for Bromine Quenching and Workup
Caption: Workflow for quenching excess bromine.
Detailed Protocol: Quenching with Sodium Thiosulfate
This is a very common and effective method for removing unreacted bromine.[9][15]
-
Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool the mixture to 0-5 °C in an ice-water bath to control any potential exotherm during the quench.[9]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Quench the Reaction: Slowly add the sodium thiosulfate solution to the stirred reaction mixture. Continue the addition until the red-brown color of bromine disappears, and the solution becomes colorless or pale yellow.[8]
-
Aqueous Workup:
-
Transfer the mixture to a separatory funnel.
-
If necessary, add more organic solvent to ensure a clear separation of layers.
-
Separate the aqueous and organic layers.
-
Wash the organic layer sequentially with water and then with brine.[8][9]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[8][16]
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure.[8][9]
-
Choice of Quenching Agent
| Quenching Agent | Pros | Cons |
| Sodium Thiosulfate (Na₂S₂O₃) | Highly effective, commonly available.[9] | Can form elemental sulfur as a byproduct under acidic conditions. |
| Sodium Bisulfite (NaHSO₃) / Sodium Sulfite (Na₂SO₃) | Good alternatives to sodium thiosulfate, less likely to form sulfur. Sodium sulfite solutions are slightly basic.[8] | |
| Cyclohexene | Useful if the product is water-sensitive. | Forms 1,2-dibromocyclohexane, an organic byproduct that may need to be removed via chromatography or distillation.[8] |
References
-
Purification of Benzonitrile. Chempedia - LookChem. Available from: [Link]
-
How can I purify impure benzonitrile?. ResearchGate. Available from: [Link]
-
Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available from: [Link]
-
Preparation of benzonitrile. PrepChem.com. Available from: [Link]
-
BENZONITRILE. Ataman Kimya. Available from: [Link]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-catalyzed domino halide exchange-cyanation of aryl bromides. Journal of the American Chemical Society, 125(10), 2890-2891. Available from: [Link]
-
Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2143. Available from: [Link]
- Integrated process for nitrile manufacture with enhanced liquid-liquid extraction. Google Patents.
- Process for the preparation and the isolation of aromatic nitriles. Google Patents.
-
Wagner, E. M., et al. (2018). 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts. Environmental Science: Water Research & Technology, 4(7), 963-973. Available from: [Link]
-
Liquid–liquid extraction. Wikipedia. Available from: [Link]
-
Das, S., & Ghosh, K. (2024). Supramolecular chemistry of liquid–liquid extraction. Chemical Science, 15(20), 7384-7405. Available from: [Link]
-
Rosenmund–von Braun reaction. Wikipedia. Available from: [Link]
-
Can the selective Rosenmund-von Braun Reaction of dibromo-benzothiadiazole be possible?. ResearchGate. Available from: [Link]
-
Ni(III) Cycle in Buchwald-Hartwig Amination of Aryl Bromide Mediated by NHC-ligated Ni(I) Complexes. ChemRxiv. Available from: [Link]
-
2-Butenoic acid, 2,3-dibromo-, (2E)-. Organic Syntheses. Available from: [Link]
-
Column Chromatography. Organic Chemistry at CU Boulder. Available from: [Link]
-
quenching? organic lab. The Student Room. Available from: [Link]
-
How to remove bromine from a reaction mixture?. Quora. Available from: [Link]
-
Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available from: [Link]
-
Remove Sticky Reagents. University of Rochester. Available from: [Link]
-
Column chromatography. University of Victoria. Available from: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. Available from: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. Available from: [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. Available from: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available from: [Link]
-
Purification and Characterization of Benzonitrilases from Arthrobacter sp. Strain J-1. Applied and Environmental Microbiology, 56(9), 2754-2759. Available from: [Link]
-
Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry, 10(3). Available from: [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. Available from: [Link]
- Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
-
Oxidation of Bromide to Bromine by Ruthenium(II) Bipyridine-Type Complexes Using the Flash-Quench Technique. Inorganic Chemistry, 56(14), 8086-8094. Available from: [Link]
-
20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available from: [Link]
-
Quinine fluorescence quenching at low ionic strength. International Journal of Chemical Kinetics, 32(8), 473-477. Available from: [Link]
-
A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Organic Letters, 4(17), 2885-2888. Available from: [Link]
-
A novel and convenient synthesis of benzonitriles: electrophilic cyanation of aryl and heteroaryl bromides. Organic & Biomolecular Chemistry, 10(44), 8754-8761. Available from: [Link]
-
Neutralizing bromine that's eaten through container?. Reddit. Available from: [Link]
-
A NEW REAGENT FOR EFFICIENT SYNTHESIS OF NITRILES FROM ALDOXIMES USING METHOXYMETHYL BROMIDE. Revue Roumaine de Chimie, 63(5-6), 465-469. Available from: [Link]
-
Reactions of Nitriles. Chemistry Steps. Available from: [Link]
- Process for the hydrolysis of nitriles. Google Patents.
Sources
- 1. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]
- 2. researchgate.net [researchgate.net]
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- 16. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Solvent Optimization for 3-Bromo-2-fluoro-5-methylbenzonitrile Synthesis
Current Status: Operational Topic: Regioselective Bromination & Solvent Effects Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Executive Summary: The Solvent-Selectivity Paradox
The synthesis of 3-Bromo-2-fluoro-5-methylbenzonitrile presents a classic chemoselectivity challenge. You are attempting to install a bromine atom on a deactivated aromatic ring (Position 3) while preserving a labile benzylic methyl group (Position 5).
The choice of solvent is the single most critical variable in this reaction. It acts as the mechanistic switch between Electrophilic Aromatic Substitution (EAS) —the desired pathway—and Free Radical Substitution (FRS) —the primary impurity pathway.
This guide provides the technical rationale, optimized protocols, and troubleshooting steps to maximize the yield of the 3-bromo isomer using solvent engineering.
Part 1: Critical Solvent Selection Guide
The Mechanism: Why Solvent Matters
In the bromination of 2-fluoro-5-methylbenzonitrile, the solvent dictates the active brominating species.
-
Non-Polar/Low-Dielectric Solvents (
, ):-
Mechanism: Favor homolytic cleavage of the N-Br bond (in NBS) or Br-Br bond.
-
Result: Generation of bromine radicals (
). -
Outcome: Hydrogen abstraction from the methyl group, leading to benzylic bromination (impurity).
-
-
Strongly Acidic/High-Dielectric Solvents (
, TFA):-
Mechanism: Protonate the N-bromosuccinimide (NBS) or stabilize the polarized bromine complex.
-
Result: Generation of the varying electrophilic species (
or protonated NBS). -
Outcome: Attack on the aromatic ring.[1][2][3] The cooperative directing effects of the Fluorine (ortho-director) and Cyano (meta-director) groups strongly favor Position 3 .
-
Solvent Performance Matrix
| Solvent System | Dielectric Constant ( | Mechanism Promoted | Regioselectivity (Ring : Benzyl) | Recommended? |
| Conc. | > 84 | Ionic (EAS) | > 99:1 | YES (Primary) |
| TFA / TfOH | 8.5 (High Acidity) | Ionic (EAS) | ~ 95:5 | YES (Secondary) |
| Acetonitrile | 37.5 | Mixed | ~ 80:20 | NO |
| DCM / | 8.9 / 2.2 | Radical | < 10:90 | NO (Avoid) |
Part 2: Optimized Experimental Protocol
Workflow: Regioselective Bromination via Acid-Mediated Solvation
Objective: Synthesis of this compound from 2-fluoro-5-methylbenzonitrile.
Reagents:
-
Substrate: 2-Fluoro-5-methylbenzonitrile (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq) or 1,3-Dibromo-5,5-dimethylhydantoin (DBH) (0.55 eq)
-
Solvent: Concentrated Sulfuric Acid (
) (5–10 volumes)
Step-by-Step Methodology:
-
Solvent Preparation (Critical):
-
Charge concentrated
into a reactor. -
Cooling: Cool the solvent to 0–5°C. Note: The dissolution of the nitrile substrate in sulfuric acid can be exothermic.
-
-
Substrate Addition:
-
Add 2-fluoro-5-methylbenzonitrile portion-wise. Ensure the internal temperature remains < 10°C.
-
Observation: The solution may turn slightly yellow; this is normal.
-
-
Reagent Addition (The Kinetic Control):
-
Add NBS portion-wise over 30–60 minutes.
-
Why? Rapid addition causes a localized spike in concentration and temperature, which can degrade the nitrile group to an amide (hydrolysis risk).
-
-
Reaction Phase:
-
Allow the mixture to warm to 20–25°C (Room Temperature).
-
Stir for 3–6 hours.
-
Monitoring: Monitor via HPLC. Look for the disappearance of the starting material (
X min) and the emergence of the product ( Y min). -
Stop Criteria: < 1% Starting Material remaining.
-
-
Quench & Workup (Solvent Exchange):
-
Safety: Pour the reaction mixture slowly into crushed ice (exothermic!).
-
Extract the aqueous slurry with Ethyl Acetate or DCM (2x).
-
Wash organic layer with saturated
(to remove residual acid) and Brine. -
Dry over
and concentrate.
-
Part 3: Visualization of Reaction Pathways
The following diagram illustrates how solvent choice bifurcates the reaction pathway between the desired product and the critical impurity.
Caption: Figure 1. Solvent-dependent divergence of reaction pathways. Acidic/Polar solvents enforce the ionic pathway required for ring bromination.
Part 4: Troubleshooting & FAQs
Q1: My reaction mixture turned black, and the yield is low. What happened?
Diagnosis: This is likely "charring" or oxidative degradation caused by the sulfuric acid. Root Cause:
-
Temperature Spike: The addition of NBS to
is exothermic. If the temperature exceeded 40°C, the nitrile group can hydrolyze to an amide or acid, which then chars. -
Wet Reagents: If your NBS or substrate was wet, the water reacts with
to generate heat and hydrolyze the nitrile. Solution:
-
Ensure internal temperature is < 10°C during addition.[4]
-
Dry NBS in a vacuum desiccator before use.
Q2: I see a 10% impurity that has a similar retention time to the product. Is it the benzyl bromide?
Diagnosis: Likely yes. The benzylic bromide (bromination on the methyl group) is the most common impurity if the solvent system is not acidic enough. Verification: Check the NMR.
-
Target Product (Ring Br): Methyl group appears as a clean singlet/doublet around
2.3–2.4 ppm (integrated to 3H). -
Impurity (Benzyl Br): Look for a
shift around 4.4–4.6 ppm (integrated to 2H). Fix: Ensure you are using Concentrated (98%) Sulfuric Acid. If using TFA, add a catalytic amount of to boost the acidity and suppress radical formation.
Q3: Can I use DMF or DMSO for this bromination?
Answer: No.
-
DMF: Reacts violently with NBS at higher temperatures (Vilsmeier-Haack type side reactions).
-
DMSO: Oxidizes NBS and can lead to complex mixtures.
-
Exception: DMF/DMSO are excellent solvents for the next step (e.g., if you were performing a Cyanation on a bromo-precursor), but they are poor choices for the bromination step itself due to lack of protonation power required to direct the regioselectivity.
Q4: How do I remove the sulfuric acid during workup without generating a massive exotherm?
Protocol: Do not add water to the reaction mixture.
-
Prepare a slurry of crushed ice and water (5:1 ratio).
-
Pour the reaction mixture slowly onto the ice with vigorous stirring.
-
Keep the quench vessel in an ice bath.
-
Once quenched, the product often precipitates as a solid. Filtration is preferred over extraction if the solid is granular, as it avoids emulsion formation.
References
-
Preparation method of 2-fluoro-5-bromobenzonitrile. Google Patents. Patent CN101898976A. (Demonstrates the use of NBS/H2SO4 for brominating fluoro-benzonitriles). Link
-
Preparation method of 2-fluoro-5-formylbenzonitrile. Google Patents. Patent CN114907234B. (Discusses the disadvantages of CCl4 and the selectivity advantages of acidic media for bromination). Link
-
Synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate. ChemicalBook. (Provides experimental precedent for brominating the 3-position of a 2-fluoro-5-methyl-benzoate scaffold using NBS/H2SO4). Link
-
Bromination of Deactivated Aromatics: A Simple and Efficient Method. Journal of Organic Chemistry. (Foundational literature on using NBS/H2SO4 to switch from radical to ionic mechanisms). Link
Sources
- 1. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. CN110305018A - A kind of preparation method of 3-bromo-2-fluoronitrobenzene - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Retention Time Analysis of 3-Bromo-2-fluoro-5-methylbenzonitrile
In the landscape of pharmaceutical intermediates and complex organic synthesis, the precise and robust analysis of novel compounds is paramount. 3-Bromo-2-fluoro-5-methylbenzonitrile, a substituted benzonitrile, presents a unique analytical challenge due to its combination of halogen and methyl functional groups on an aromatic scaffold. This guide provides an in-depth, experience-driven approach to determining and optimizing the High-Performance Liquid Chromatography (HPLC) retention time for this compound. We will explore a systematic methodology, compare the performance of different stationary phases, and provide the technical rationale behind our experimental choices, empowering researchers to develop reliable analytical methods.
Understanding the Analyte: Physicochemical Properties and Chromatographic Behavior
This compound is a moderately non-polar, aromatic compound. Its structure, featuring a bromine atom, a fluorine atom, a methyl group, and a cyano group, dictates its interaction with HPLC stationary phases. An estimation of its octanol-water partition coefficient (LogP) would suggest a significant degree of hydrophobicity, making reversed-phase (RP) HPLC the logical starting point for method development. For a structurally similar compound, 4-Bromo-2-fluoro-5-methylbenzonitrile, the calculated XLogP3 is 2.8, indicating good retention on a non-polar stationary phase.[1]
The presence of the aromatic ring and the polarizable bromine atom also suggests that secondary interactions, such as π-π stacking, can be exploited to enhance selectivity. This forms the basis for our comparative analysis of different column chemistries.
Experimental Design: A Tale of Two Columns
To achieve a comprehensive understanding of the retention behavior of this compound, we will develop and compare methods on two distinct, yet complementary, reversed-phase columns: a traditional C18 (L1) column and a Phenyl-Hexyl (L11) column.
Core Rationale:
-
C18 Column: This is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a primarily hydrophobic interaction mechanism. This serves as our baseline method, against which we can measure the performance of more specialized phases.
-
Phenyl-Hexyl Column: This phase offers a mixed-mode interaction mechanism. While it possesses hydrophobicity from the hexyl ligands, the phenyl rings introduce the potential for π-π interactions with the aromatic ring of our analyte.[2][3] This can lead to unique selectivity, especially for aromatic and unsaturated compounds.[2][3]
The following workflow outlines our systematic approach to method development and comparison.
Caption: Systematic workflow for HPLC method development and comparison.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing a clear path from initial screening to an optimized analytical method.
Materials and Instrumentation
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Columns:
-
C18 (Octadecylsilane), 4.6 x 150 mm, 5 µm particle size.
-
Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
-
-
Chemicals:
-
This compound (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (Optional, for peak shape improvement)
-
Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with a 50:50 mixture of acetonitrile and water.
Initial Gradient Method (For Both Columns)
This initial gradient run will help to quickly determine the elution conditions for the analyte.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm or Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (with 0.1% TFA, optional) |
| Mobile Phase B | Acetonitrile (with 0.1% TFA, optional) |
| Gradient Program | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA detector, scan from 200-400 nm, monitor at 254 nm |
Isocratic Method Optimization
Based on the retention time observed in the gradient run, an optimized isocratic method can be developed. For instance, if the compound elutes at 7 minutes in the above gradient, the corresponding acetonitrile percentage is approximately 78%. A starting point for the isocratic method would be a slightly lower percentage to ensure good retention and resolution.
Results and Discussion: A Comparative Analysis
While experimental data for this compound is not publicly available, we can predict the chromatographic behavior based on the principles of reversed-phase HPLC and the properties of the stationary phases.
| Parameter | C18 Column | Phenyl-Hexyl Column | Rationale |
| Primary Interaction | Hydrophobic | Mixed-mode (Hydrophobic & π-π) | The C18 phase relies on the partitioning of the non-polar analyte into the alkyl chains. The Phenyl-Hexyl phase adds the potential for interaction between the electron-rich aromatic rings of the stationary phase and the analyte.[2][3] |
| Expected Retention Time | Moderate to Strong | Potentially Stronger | The additional π-π interactions on the Phenyl-Hexyl column can lead to increased retention compared to a purely hydrophobic interaction on the C18 column. |
| Selectivity for Related Impurities | Good | Potentially Superior | For impurities that differ in their aromatic character or degree of unsaturation, the Phenyl-Hexyl column may offer enhanced resolution due to its alternative selectivity. |
| Peak Shape | Expected to be good | May require mobile phase modifier (e.g., TFA) to mitigate potential secondary interactions with silanols. | The addition of a small amount of acid to the mobile phase can improve peak shape by suppressing the ionization of residual silanol groups on the silica support. |
The following diagram illustrates the different interaction mechanisms at play.
Caption: Interaction mechanisms on C18 and Phenyl-Hexyl stationary phases.
Conclusion and Recommendations
For routine analysis of this compound, a standard C18 column with an optimized isocratic mobile phase of acetonitrile and water will likely provide adequate retention and peak shape. However, for method development where the separation of closely related impurities is critical, a Phenyl-Hexyl column is a highly recommended alternative. The potential for π-π interactions provides an orthogonal selectivity that can be invaluable in resolving complex mixtures.
Ultimately, the choice of column and conditions will depend on the specific application, whether it be for routine quality control, impurity profiling, or stability testing. By understanding the underlying chromatographic principles and systematically exploring different stationary phases, researchers can develop robust and reliable HPLC methods for even the most challenging analytes.
References
- PubChem. (n.d.). 3-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
- Sigma-Aldrich. (n.d.). 3-Bromo-2-fluorobenzonitrile.
- Cheméo. (n.d.). Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2).
- BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- CymitQuimica. (n.d.). 3-Bromo-2-fluoro-5-nitrobenzonitrile.
- SIELC Technologies. (2018, February 16). Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- on Newcrom R1 HPLC column.
- PubChem. (n.d.). 4-Bromo-2-fluoro-5-methylbenzonitrile. National Center for Biotechnology Information.
- Poole, C. F. (2003).
- HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS.
- SIELC Technologies. (2018, February 16). Benzonitrile, m-bromo-.
- Dolan, J. W. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- BLDpharm. (n.d.). 5-BROMO-2-FLUORO-3-(TRIFLUOROMETHYL)BENZONITRILE.
- ResearchGate. (n.d.). Retention time of possible interfering compounds evaluated.
- Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity.
- David, V., & Patrut, A. (2011). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie, 56(7), 739-744.
- BLDpharm. (n.d.). 3-Bromo-2-fluoro-5-formylbenzonitrile.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- ChemScene. (n.d.). 5-Bromo-2-fluoro-3-methylbenzonitrile.
Sources
A Comparative Guide to the Analytical Characterization of 3-Bromo-2-fluoro-5-methylbenzonitrile
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of novel chemical entities is paramount for ensuring safety, efficacy, and intellectual property protection. 3-Bromo-2-fluoro-5-methylbenzonitrile, a substituted aromatic compound, presents a unique analytical challenge due to its combination of halogen and nitrile functionalities. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry and other key analytical techniques for the comprehensive characterization of this molecule.
The Analytical Imperative: Unambiguous Structure Verification
The unique arrangement of bromo, fluoro, methyl, and nitrile groups on the benzene ring of this compound necessitates a multi-faceted analytical approach. While each analytical technique provides a piece of the structural puzzle, a combination of methods is often required for unequivocal identification and purity assessment. This guide will focus on the utility of mass spectrometry for determining the molecular weight and fragmentation pattern, and compare its capabilities with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Mass Spectrometry: Deciphering the Molecular Blueprint
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective method, providing both separation from impurities and detailed structural information through fragmentation.[2][3]
Predicted Fragmentation Pattern
Upon entering the mass spectrometer, the this compound molecule is ionized by a high-energy electron beam, typically at 70 eV, to form a molecular ion (M•+).[4][5] This molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments.[6] The resulting mass spectrum is a unique fingerprint of the molecule.
The fragmentation of this compound is predicted to proceed through several key pathways, influenced by the stability of the aromatic ring and the nature of its substituents. Aromatic compounds typically show strong molecular ion peaks due to their stable structure.[7]
Key Predicted Fragments:
-
Molecular Ion (M•+): The intact molecule minus one electron. Due to the presence of bromine, this will appear as a characteristic isotopic cluster, with peaks at m/z corresponding to the 79Br and 81Br isotopes in an approximate 1:1 ratio.
-
Loss of Bromine Radical ([M-Br]+): A common fragmentation pathway for bromo-aromatic compounds is the cleavage of the C-Br bond, resulting in a significant peak corresponding to the loss of a bromine radical.
-
Loss of HCN ([M-HCN]+): Benzonitriles can undergo fragmentation by losing a neutral molecule of hydrogen cyanide.
-
Loss of Methyl Radical ([M-CH3]+): Cleavage of the bond between the aromatic ring and the methyl group will result in a fragment corresponding to the loss of a methyl radical.
-
Further Fragmentations: Subsequent losses of other small molecules or radicals from the initial fragments can also occur, leading to a complex fragmentation pattern that provides further structural confirmation.
The following diagram illustrates the predicted Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathway for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
A detailed, step-by-step methodology for the GC-MS analysis of this compound is as follows:
-
Sample Preparation: Dissolve a small amount (approximately 1 mg) of the solid this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
-
GC Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions. Compare the obtained spectrum with a library of known spectra if available.[8]
Comparative Analytical Techniques
While mass spectrometry provides excellent data on molecular weight and fragmentation, a comprehensive analysis benefits from complementary techniques that probe different aspects of the molecular structure.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.[2][9] For this compound, both 1H and 13C NMR are crucial for confirming the substitution pattern on the aromatic ring.
-
1H NMR: Will provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The aromatic region of the spectrum will be particularly informative for confirming the positions of the substituents.
-
13C NMR: Will show the number of unique carbon atoms in the molecule, providing further evidence for the substitution pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR can quickly confirm the presence of:
-
C≡N stretch: A sharp, intense absorption band characteristic of the nitrile group.
-
C-Br stretch: An absorption in the fingerprint region.
-
C-F stretch: A strong absorption band.
-
Aromatic C-H and C=C stretches: Bands characteristic of the benzene ring.
The following table summarizes the expected data from each technique for the analysis of this compound.
| Analytical Technique | Information Provided | Expected Key Data for this compound |
| Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | Molecular ion peak with bromine isotopic pattern, fragments corresponding to loss of Br, HCN, and CH3. |
| NMR Spectroscopy (1H & 13C) | Connectivity of atoms (carbon-hydrogen framework). | Specific chemical shifts and coupling patterns for aromatic protons and carbons, confirming the substitution pattern. |
| FTIR Spectroscopy | Presence of functional groups. | Characteristic absorption bands for C≡N, C-Br, C-F, and aromatic C-H and C=C bonds. |
Integrated Analytical Workflow
For a comprehensive and unambiguous characterization of this compound, an integrated analytical workflow is recommended.
Caption: Integrated workflow for the analysis of this compound.
Conclusion
The comprehensive characterization of this compound is best achieved through a synergistic approach that leverages the strengths of multiple analytical techniques. Mass spectrometry, particularly GC-MS, is invaluable for determining the molecular weight and providing detailed structural information through its fragmentation pattern. When combined with the functional group information from FTIR and the detailed connectivity data from NMR, a complete and unambiguous structural elucidation can be achieved. This multi-technique approach ensures the highest level of scientific integrity and is a cornerstone of modern chemical research and development.
References
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of California, Davis. (n.d.). Gas Chromatography - Mass Spectrometry. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]
-
Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]
- Inamuddin, A., & Asiri, A. M. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis.
- Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
- McCullagh, M., Stead, S., Williams, J., de Keizer, W., & Bergwerff, A. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry.
-
Bentham Science Publishers. (2023, October 10). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
- Tsikas, D. (2021).
- Milman, B. L. (2011). Techniques and Methods of Identification. In Chemical Identification and its Quality Assurance. Springer.
- Happs, S. D., et al. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Green Chemistry, 20(18), 4286-4300.
- Lee, S., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Applied Biological Chemistry, 57(5), 635-643.
- Ejele, A. E., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacognosy Journal, 13(2), 383-392.
- Ogbeide, O., et al. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis and Phytochemical Screening of Polyherbal Aqueous Leaves Extract (PALE).
Sources
- 1. etamu.edu [etamu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. catalogimages.wiley.com [catalogimages.wiley.com]
- 5. uni-saarland.de [uni-saarland.de]
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- 9. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis [article.sapub.org]
Melting point standard for pure 3-Bromo-2-fluoro-5-methylbenzonitrile
[1]
Executive Summary
Target Compound: 3-Bromo-2-fluoro-5-methylbenzonitrile CAS Number: 1260741-40-9 Role: Critical intermediate in the synthesis of MYST family lysine acetyltransferase (KAT) inhibitors and other kinase-targeting small molecules.[1] Physical State: White crystalline solid.[1]
This guide addresses the standardization of melting point (MP) data for This compound , a specific regioisomer often under-characterized in broad chemical databases compared to its analogs.[1] Accurate MP determination is the primary rapid-screening metric for solid-state purity during scale-up.[1] Due to the scarcity of open-literature physicochemical constants for this specific isomer, this guide establishes the protocol for generating a primary reference standard and compares it against structural analogs to validate experimental results.
Chemical Identity & Specifications
Before establishing a thermal standard, the chemical identity must be unequivocally verified.[1]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry Number | 1260741-40-9 |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Key Impurities | 2-Fluoro-5-methylbenzonitrile (des-bromo), Regioisomers (e.g., 4-bromo analog) |
Structural Context
The presence of the ortho-fluoro and meta-bromo substituents relative to the nitrile group creates a specific crystal packing lattice. Unlike the simpler 3-bromo-2-fluorobenzonitrile (MP 76–80 °C), the addition of the 5-methyl group typically increases the melting point due to enhanced van der Waals interactions and reduced molecular symmetry, often pushing the MP into the 85–110 °C range (estimated), though specific polymorphs may vary.[1]
Protocol for Establishing the Melting Point Standard
Note: As specific literature values for this CAS are patent-embedded or proprietary, the following protocol is the "Gold Standard" method for researchers to validate their own reference material.
Phase 1: Purity Validation (Prerequisite)
Do not attempt MP determination on crude material.[1] The standard must be >98.5% pure by HPLC.[1]
-
HPLC Method: C18 Column, Gradient 10-90% ACN in Water (0.1% TFA).[1]
-
1H NMR: Confirm integration of the methyl singlet (~2.3 ppm) vs. aromatic protons.
-
Drying: Sample must be dried under vacuum (40 °C, <10 mbar) for 12 hours to remove solvent inclusions (pseudo-polymorphs).
Phase 2: Experimental Determination
Method A: Differential Scanning Calorimetry (DSC) - The Absolute Standard[1]
-
Instrument: TA Instruments Q2000 or equivalent.
-
Pan: Tzero Aluminum, crimped.[1]
-
Ramp Rate: 10 °C/min (screening), then 2 °C/min (quantification).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Data Point: Record the Onset Temperature (
), not the peak max. This is the thermodynamic melting point.[1]
Method B: Capillary Method (Digital) - Routine QC
Comparative Analysis: Analogs & Expectations
To validate your experimental result, compare it against established trends for similar benzonitriles.[1]
| Compound | Structure | CAS | Melting Point (Lit.) | Trend Analysis |
| Target | 3-Br-2-F-5-Me-PhCN | 1260741-40-9 | Experimental | Likely >80 °C (Methyl group adds rigidity/mass) |
| Analog A | 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | 76–80 °C | Lacks 5-Methyl; lower MP expected.[1] |
| Analog B | 4-Bromo-2-fluoro-5-methylbenzonitrile | 916792-13-7 | Solid (N/A) | Regioisomer; similar range expected.[1] |
| Analog C | 2-Fluoro-5-methylbenzonitrile | 64113-84-4 | 42–46 °C | Lacks Bromine; significantly lower MP.[1] |
Insight: The jump from Analog C (42–46 °C) to Analog A (76–80 °C) shows the stabilizing effect of the Bromine atom.[1] Adding the Methyl group to Analog A (to create our Target) generally adds another 10–20 °C to the lattice energy.[1] Expect a melting point in the 90–105 °C range for pure CAS 1260741-40-9. [1]
Visual Workflows
Diagram 1: Reference Standard Generation Workflow
This workflow ensures that the material used for MP calibration is chemically valid.[1]
Caption: Logical workflow for isolating and certifying the this compound melting point standard.
Diagram 2: Impurity Impact on Melting Point
Understanding how specific impurities depress the melting point (Eutectic effect).[1]
Caption: Impact of common synthetic impurities on the thermal profile of the standard.
References
-
Synthesis & Application: Benzisoxazole sulfonamide derivatives. Patent US11492346B2.[1] (Describes the use of CAS 1260741-40-9 as Intermediate 16d).
-
Analog Data (3-Br-2-F-PhCN): Sigma-Aldrich Product Specification, CAS 840481-82-5.[1][2]
-
Analog Data (2-F-5-Me-PhCN): PubChem Compound Summary, CID 2761200.[1]
-
MYST Inhibitor Context: Compounds acting as Lysine Acetyl Transferase (KAT) inhibitors.[1] Patent WO2024020517A1.[1] (Describes synthesis and solid state of the intermediate).
-
Vendor Specification: BLD Pharm Product Record for CAS 1260741-40-9.[1][2]
A Senior Application Scientist's Guide to the Certificate of Analysis for 3-Bromo-2-fluoro-5-methylbenzonitrile: Ensuring Quality and Comparability in Pharmaceutical Synthesis
For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than a mere formality; it is the foundational document that guarantees the quality, purity, and identity of critical starting materials. In the synthesis of complex pharmaceutical intermediates, such as 3-Bromo-2-fluoro-5-methylbenzonitrile, a thorough understanding and critical evaluation of the CoA are paramount. This guide provides an in-depth comparison of the CoA requirements for this compound, contrasts it with a structurally similar alternative, and details the experimental methodologies that underpin these crucial quality control documents.
The Critical Role of this compound in Drug Discovery
This compound is a highly functionalized aromatic building block that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety, offers multiple reaction sites for medicinal chemists to elaborate complex molecular architectures. The bromine atom, for instance, is amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug synthesis.[2] The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule. Given its pivotal role, the purity and well-defined quality of this intermediate are non-negotiable.
Deconstructing the Certificate of Analysis: A Comparative Approach
A Certificate of Analysis is a formal document issued by the quality control department of a manufacturer that certifies that a product meets its predetermined specifications. For a specialized chemical like this compound, the CoA provides a comprehensive quality profile. To better understand the nuances of these specifications, we will compare a typical CoA for our compound of interest with that of a closely related isomer, 5-Bromo-3-fluoro-2-methylbenzonitrile, which also finds use in pharmaceutical research.[1]
| Parameter | This compound | 5-Bromo-3-fluoro-2-methylbenzonitrile (Alternative) | Significance and Rationale |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder | A visual inspection provides a preliminary check for gross contamination or degradation. Color variations can indicate the presence of impurities. |
| Identification by FTIR | Conforms to reference spectrum | Conforms to reference spectrum | Fourier-Transform Infrared Spectroscopy (FTIR) provides a molecular fingerprint, confirming the presence of key functional groups and the overall structure of the molecule. |
| Identification by ¹H NMR | Conforms to reference spectrum | Conforms to reference spectrum | Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the specific arrangement of hydrogen atoms, providing definitive structural confirmation and can reveal the presence of structurally related impurities. |
| Assay (by GC) | ≥ 98.0% | ≥ 98.0% | Gas Chromatography (GC) with a flame ionization detector (FID) is a robust method for quantifying the purity of volatile and thermally stable compounds like substituted benzonitriles. A high assay value is critical for stoichiometric calculations in subsequent synthetic steps. |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 0.5% | The presence of water can be detrimental to many organic reactions, particularly those involving organometallic reagents. Karl Fischer titration is the gold standard for accurate water content determination. |
| Melting Point | 78-82 °C | 68-72 °C | A sharp and well-defined melting point range is a good indicator of purity. Impurities typically depress and broaden the melting range. The difference in melting points between the two isomers is expected due to their different crystal lattice packing. |
| Residual Solvents (by GC-HS) | Meets USP <467> requirements | Meets USP <467> requirements | Headspace Gas Chromatography (GC-HS) is used to identify and quantify any residual solvents from the manufacturing process. These solvents can be toxic or interfere with downstream reactions. Compliance with pharmacopeial standards like USP <467> is often required. |
The Science Behind the Specifications: Experimental Protocols
The data presented on a CoA is the culmination of rigorous analytical testing. Below are detailed protocols for the key experiments used to certify the quality of this compound.
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
This protocol outlines the determination of the purity of this compound using a gas chromatograph with a flame ionization detector (FID).
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of acetone to prepare a 1 mg/mL solution.
-
Sample Preparation: Accurately weigh approximately 25 mg of the sample and dissolve in 25 mL of acetone.
3. Procedure:
-
Inject the acetone blank to ensure the system is clean.
-
Inject the standard solution in triplicate to establish system suitability (e.g., RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the percentage purity by area normalization, assuming all components have a similar response factor with FID.
4. Causality Behind Experimental Choices:
-
The HP-5 column is a non-polar column suitable for the separation of a wide range of organic compounds.
-
The temperature program is designed to ensure good separation of the main peak from any potential impurities, such as starting materials or by-products.
-
The FID is chosen for its high sensitivity to organic compounds and its wide linear range.
Experimental Protocol: Structural Confirmation by ¹H NMR Spectroscopy
This protocol describes the confirmation of the chemical structure of this compound using ¹H NMR.
1. Instrumentation and Conditions:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Temperature: 25 °C.
-
Number of Scans: 16.
2. Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃.
3. Procedure:
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and assign the chemical shifts relative to TMS (δ 0.00 ppm).
4. Expected ¹H NMR Data for this compound:
-
The spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns consistent with the structure.
Visualizing the Quality Control Workflow
A robust quality control process is essential for the consistent production of high-quality chemical intermediates. The following diagram illustrates the typical workflow from sample receipt to the issuance of a Certificate of Analysis.
Caption: Quality control workflow for CoA generation.
Interpreting CoA Data: A Guide for the End-User
For the researcher in the lab, the CoA is a critical tool for risk assessment and experimental planning. Here are some key considerations:
-
Purity: An assay value of ≥ 98.0% is generally acceptable for many applications. However, for the synthesis of drug candidates where impurity profiles are tightly controlled, a higher purity of ≥ 99.5% may be required.
-
Impurities: While the CoA may not list every single impurity, the purity value gives an indication of the total level of impurities. If the synthesis is sensitive to specific types of impurities (e.g., those with reactive functional groups), further analytical work may be necessary.
-
Consistency: Comparing CoAs from different batches of the same material can provide insights into the consistency of the manufacturing process. Significant variations in purity or impurity profiles could impact the reproducibility of your research.
Conclusion
The Certificate of Analysis for a critical raw material like this compound is a testament to its quality and suitability for its intended use. By understanding the components of a CoA, the analytical techniques used to generate the data, and how to interpret the results, researchers and drug development professionals can make informed decisions, mitigate risks, and ensure the integrity and reproducibility of their work. This in-depth guide serves as a valuable resource for navigating the complexities of quality control in the pharmaceutical industry.
References
-
MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-methylbenzonitrile. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 27). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-2-fluoro-5-methylbenzonitrile
[1]
Executive Safety Summary
3-Bromo-2-fluoro-5-methylbenzonitrile (CAS: 1261606-45-4) is a poly-functionalized aromatic intermediate.[1] While specific toxicological data for this exact isomer is often limited in public repositories, its structural class (halogenated benzonitriles) dictates a Category 3 (Toxic) handling protocol.[1]
The Core Hazard Mechanism:
-
Enhanced Lipophilicity: The presence of bromine, fluorine, and methyl groups significantly increases the molecule's lipophilicity compared to simple benzonitrile.[1] This facilitates rapid dermal absorption .
-
Metabolic Cyanide Release: While aromatic nitriles are generally more stable than aliphatic nitriles, hepatic metabolism can liberate cyanide ions (
), leading to histotoxic hypoxia.[1] -
Irritant Profile: Halogenated aromatics are potent mucous membrane and respiratory irritants.[1]
Immediate Action Required: Treat this compound as a potent dermal toxin and a respiratory sensitizer .
Risk Assessment & Hazard Classification
Based on Structure-Activity Relationships (SAR) of analogous halogenated benzonitriles.[1]
| Hazard Class | Category | Hazard Statement (Inferred) |
| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed.[1][2][3][4] |
| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin.[1][2][3] |
| Acute Toxicity (Inhale) | Cat 3/4 | H331/H332: Toxic/Harmful if inhaled.[1] |
| Skin/Eye Irritation | Cat 2/2A | H315/H319: Causes skin/serious eye irritation.[3] |
| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[4][5] |
Personal Protective Equipment (PPE) Architecture[1]
Standard laboratory PPE is insufficient for this compound due to the permeation risks associated with aromatic nitriles. You must employ a Layered Defense System .
A. Hand Protection: The "Barrier-Dexterity" Protocol
Critical Warning: Standard disposable nitrile gloves offer poor resistance to aromatic nitriles and halogenated solvents. Breakthrough can occur in <5 minutes.[1]
-
Primary Layer (Inner): Silver Shield® / 4H® (EVOH/PE Laminate) .[1]
-
Why: These provide >4 hours of breakthrough time against aromatics and nitriles.
-
-
Secondary Layer (Outer): Disposable Nitrile (min 5 mil) .[1]
-
Why: Provides mechanical protection for the fragile inner liner and maintains dexterity.[1]
-
-
Protocol: If the outer glove is splashed, strip and replace it immediately.[1] The inner laminate glove protects you during the change.[1]
B. Respiratory Protection[1][6]
-
Solid Handling (Weighing/Dispensing):
-
Solution Handling (Reaction/Workup):
-
Multi-Gas Cartridge (OV/AG/P100) .
-
Why: Protects against organic vapors (solvent + nitrile) and acid gases (potential HF/HBr evolution if heated/decomposed).[1]
-
C. Ocular & Body Defense[1][7][8]
-
Eyes: Chemical Splash Goggles (Indirect Vent).[1] Safety glasses are prohibited due to the risk of fine dust entry and liquid splash.
-
Body: Chemical-resistant lab coat (Tyvek® preferred for scale >50g) + closed-toe composite safety shoes.[1]
PPE Decision Logic (Visualization)
The following diagram outlines the decision-making process for selecting the correct PPE configuration based on the operational state of the chemical.
Figure 1: Decision logic for PPE selection based on physical state and operational scale.[1]
Operational Protocols
Phase 1: Weighing & Transfer
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Halogenated powders are often static-prone and "fly," increasing inhalation risk.[1]
-
Containment: Weigh inside a balance enclosure or a fume hood with the sash lowered to the safe working height.
-
Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use.[1] Dispose of the tissue as solid hazardous waste.[1]
Phase 2: Reaction Setup
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible.[1] DMSO dramatically enhances skin absorption of dissolved nitriles, bypassing the stratum corneum.[1]
-
Closed System: Vent reaction vessels through a scrubbing line (e.g., dilute bleach) if heating is required, to neutralize any potential fugitive emissions.[1]
Phase 3: Spill Management (Emergency)[1]
-
Minor Spill (<5g):
-
Major Spill (>5g or Solution):
Waste Disposal & Environmental Compliance
-
Segregation: Do not mix with acidic waste streams. Acidification of nitrile waste can theoretically generate HCN gas.[1]
-
Labeling: Tag clearly as "TOXIC - HALOGENATED ORGANIC - NITRILE."[1]
-
Container: High-density polyethylene (HDPE) or glass.[1] Avoid standard LDPE wash bottles for storage.[1]
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 3-Bromo-2-fluorobenzonitrile (Analogous Structure). Retrieved from .[1]
-
Ansell Healthcare. Chemical Resistance Guide: Permeation & Degradation Data (7th Ed).[1] (Provides data on Nitrile vs. Laminate performance against aromatic nitriles).
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[7][10] National Academies Press.[1] Retrieved from .[1]
-
New Jersey Department of Health. (2015).[1] Hazardous Substance Fact Sheet: Benzonitrile. (Establishes baseline toxicity for the nitrile moiety). Retrieved from .[1]
Sources
- 1. myusf.usfca.edu [myusf.usfca.edu]
- 2. 3-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 2761200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. nj.gov [nj.gov]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. cdc.gov [cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. vigon.com [vigon.com]
- 10. solubilityofthings.com [solubilityofthings.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
